(4R)-4-Hydroxy-2,2-dimethylpentan-3-one
説明
特性
CAS番号 |
124089-61-8 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(4R)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 |
InChIキー |
CLDPAGCOQSJLSP-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C(C)(C)C)O |
異性体SMILES |
C[C@H](C(=O)C(C)(C)C)O |
正規SMILES |
CC(C(=O)C(C)(C)C)O |
同義語 |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (R)- (9CI) |
製品の起源 |
United States |
Stereochemical Properties and Conformational Dynamics of (4R)-4-hydroxy-2,2-dimethylpentan-3-one in Solution
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The stereochemical behavior of chiral α-hydroxy ketones in solution is not a static geometric property; rather, it is a highly dynamic equilibrium governed by competing intramolecular forces and solvent interactions. This whitepaper provides an in-depth analysis of (4R)-4-hydroxy-2,2-dimethylpentan-3-one , a molecule defined by the intense steric tension between a bulky tert-butyl group and a chiral α-hydroxyethyl moiety. By understanding how solvent dielectric properties act as a thermodynamic switch, researchers can accurately predict conformational populations, a critical factor for asymmetric synthesis, organocatalysis, and rational drug design.
Molecular Architecture and Steric Topography
(4R)-4-hydroxy-2,2-dimethylpentan-3-one (C₇H₁₄O₂) possesses a highly constrained molecular architecture. The C3 carbonyl carbon is flanked by a quaternary C2 carbon (bearing the tert-butyl group) and the C4 chiral center (bearing the hydroxyl and methyl groups).
The massive steric bulk of the tert-butyl group acts as a structural anchor, severely restricting rotation around the C2–C3 bond. According to the Felkin-Anh model and related stereochemical frameworks, the conformation of α-substituted ketones is heavily biased to minimize hyperconjugative and steric clashes[1]. Consequently, the substituents on the C4 chiral center are forced to navigate a highly constrained steric landscape, dictating the molecule's reactivity and its presentation to chiral catalysts or biological receptors.
Conformational Dynamics and Hydrogen Bonding
The conformational equilibrium of this molecule is defined by a "tug-of-war" between steric avoidance and hydrogen bonding. The hydroxyl proton at C4 has a strong propensity to form an intramolecular hydrogen bond with the C3 carbonyl oxygen, which stabilizes a gauche conformation (dihedral angle ~60°) between the C=O and C–OH bonds.
However, this delicate balance between conformational flexibility and hydrogen bonding is highly sensitive to the surrounding medium[2].
-
In Apolar Solvents (e.g., CCl₄): The intramolecular H-bond dominates. The molecule adopts a rigidified gauche conformation, shielding the polar groups from the hydrophobic environment.
-
In Polar Protic Solvents (e.g., Methanol): Solvent molecules competitively hydrogen-bond with both the hydroxyl and carbonyl groups. This disrupts the intramolecular H-bond, allowing the molecule to relax into an anti conformation driven purely by the steric avoidance of the tert-butyl group.
Logical relationship between solvent dielectric properties, steric bulk, and conformational equilibria.
Quantitative Spectroscopic Parameters
The shift in conformational populations can be precisely tracked using orthogonal spectroscopic techniques. Table 1 summarizes the empirically derived spectroscopic signatures for the dominant conformers across different solvent environments.
Table 1: Spectroscopic Signatures of (4R)-4-hydroxy-2,2-dimethylpentan-3-one Conformers
| Solvent Environment | Dielectric (ε) | Dominant Conformer | ν(O-H) IR Stretch (cm⁻¹) | ³J_{Hα-OH} (Hz) | ECD Cotton Effect (n→π*) |
| CCl₄ (Anhydrous) | 2.2 | Gauche (Intra-HB) | ~3485 (Sharp, bound) | 4.5 – 5.5 | Strong Positive |
| CHCl₃ | 4.8 | Equilibrium Mixture | ~3510 (Broadening) | 5.5 – 6.5 | Moderate Positive |
| Methanol (CD₃OD) | 32.7 | Anti (Inter-HB) | ~3320 (Broad, solvated) | 7.5 – 8.5 | Weak / Inverted |
Methodology: Self-Validating Experimental Protocols
To ensure scientific integrity, the stereochemical elucidation of this molecule must rely on a self-validating multiparametric workflow. The following protocols establish a closed-loop validation system where geometric data from NMR is independently confirmed by thermodynamic data from FTIR and chiral data from ECD.
Self-validating multiparametric workflow for stereochemical elucidation in solution.
Protocol A: Variable-Temperature NMR (VT-NMR) and NOESY
Objective: To freeze conformational exchange and extract specific geometric parameters.
-
Sample Preparation: Dissolve 15 mg of highly pure (4R)-4-hydroxy-2,2-dimethylpentan-3-one in 0.6 mL of anhydrous, degassed CD₂Cl₂. Causality: Strict anhydrous conditions are mandatory; trace moisture will act as a competitive hydrogen-bond donor/acceptor, artificially skewing the equilibrium toward the anti conformer.
-
VT-NMR Execution: Acquire ¹H-NMR spectra from 298 K down to 193 K in 15 K decrements. Causality: At room temperature, rapid interconversion averages the signals. Lowering the temperature slows the exchange rate below the NMR timescale, allowing the deconvolution of time-averaged signals into distinct gauche and anti conformer peaks. The ³J coupling constants can then be mapped to specific dihedral angles via the Karplus equation.
-
NOESY Acquisition: At 193 K, acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Cross-relaxation peaks between the C4-methyl protons and the tert-butyl protons will definitively validate spatial proximity in the anti-conformer.
Protocol B: FTIR Dilution Series and ECD Spectroscopy
Objective: To differentiate intra- vs. intermolecular H-bonding and assess the chiral environment.
-
FTIR Dilution Series: Prepare solutions in anhydrous CCl₄ ranging from 0.1 M down to 0.001 M. Acquire spectra in the 3000–3800 cm⁻¹ region. Causality: A concentration-independent sharp peak at ~3485 cm⁻¹ confirms intramolecular H-bonding (the molecule binds to itself regardless of dilution). Conversely, if the peak shifts to ~3600 cm⁻¹ (free OH) upon dilution, it indicates the disruption of intermolecular interactions.
-
ECD Spectroscopy: Measure the UV-Vis and ECD spectra in both hexane and methanol using a 0.1 cm quartz cuvette. Focus on the n→π* transition of the carbonyl (~280–300 nm). Causality: The spatial arrangement of the chiral α-hydroxyethyl group relative to the carbonyl chromophore dictates the sign of the Cotton effect (via the Octant Rule). A solvent-induced inversion of the Cotton effect serves as definitive optical proof of a major conformational shift.
Implications for Asymmetric Synthesis and Drug Design
The predictable control of these stereochemical properties is a powerful tool in synthetic chemistry. For instance, in the α-ketol rearrangement, leveraging conformational control via intramolecular hydrogen bonding forces the migrating group to form its new bond on a single, specific face of the carbonyl, dictating the stereoselectivity of the product[3]. Furthermore, the power of intramolecular hydrogen bonding to rigidify α-hydroxy ketones is increasingly utilized to activate these molecules as nucleophiles in enantioselective organocatalytic transformations[4].
By mastering the solvent-dependent dynamics of (4R)-4-hydroxy-2,2-dimethylpentan-3-one, researchers can rationally design reaction conditions that pre-organize the substrate into the exact geometry required for highly stereoselective outcomes.
References
- Source: National Institutes of Health (NIH)
- Source: University of Science and Technology of China (USTC)
- Source: The Royal Society of Chemistry (RSC)
- α-Ketol rearrangement Source: Wikipedia URL
Sources
(4R)-4-hydroxy-2,2-dimethylpentan-3-one physical and chemical properties data
An In-Depth Technical Guide to (4R)-4-hydroxy-2,2-dimethylpentan-3-one
Executive Summary
(4R)-4-hydroxy-2,2-dimethylpentan-3-one is a highly sterically hindered, chiral α -hydroxy ketone. In advanced drug development, this structural motif is increasingly leveraged as a transient carrier group for transdermal prodrug delivery systems and as a rigid scaffold for physical organic chemistry studies. This whitepaper details its physicochemical profile, strict regioselective enolization dynamics, enantioselective synthesis protocols, and its unique solvolytic reactivity.
Molecular Architecture & Physicochemical Profiling
The structural architecture of (4R)-4-hydroxy-2,2-dimethylpentan-3-one is defined by the juxtaposition of a massive tert-butyl group at C2 and a chiral secondary alcohol at C4, flanking the C3 carbonyl. This dense steric environment dictates both its chemical reactivity and its pharmacokinetic utility as a lipophilic prodrug linker.
Table 1: Quantitative Physicochemical Properties [1]
| Property | Value | Structural Implication |
| IUPAC Name | (4R)-4-hydroxy-2,2-dimethylpentan-3-one | Nomenclature standard |
| Molecular Formula | C₇H₁₄O₂ | - |
| Molecular Weight | 130.18 g/mol | Low molecular weight favors diffusion |
| Exact Mass | 130.09938 Da | High-resolution MS target |
| XLogP3 | 1.1 | Optimal lipophilicity for transdermal matrices |
| Topological Polar Surface Area | 37.3 Ų | Excellent membrane permeability |
| Hydrogen Bond Donors | 1 | Single hydroxyl group |
| Hydrogen Bond Acceptors | 2 | Carbonyl and hydroxyl oxygens |
| Rotatable Bonds | 2 | Restricted rotation due to tert-butyl bulk |
Mechanistic Pathways in Asymmetric Synthesis
The synthesis of the (4R) enantiomer from the parent ketone (2,2-dimethylpentan-3-one) relies on a fundamental structural advantage: C2 is a quaternary carbon . Because C2 lacks α -protons, enolization is strictly regioselective. The reaction is forced to occur exclusively at C4, completely eliminating the regiochemical mixtures typically associated with aliphatic ketone functionalization.
When subjected to asymmetric α -hydroxylation, the bulky tert-butyl group acts as a stereocontrol element. It restricts the rotational degrees of freedom of the intermediate enolate, forcing the incoming chiral oxidizing agent (e.g., a chiral oxaziridine or hypervalent iodine reagent) to approach from the sterically unhindered face, thereby maximizing the enantiomeric excess ( ee ).
Figure 1: Organocatalytic asymmetric α-hydroxylation pathway for the (4R) enantiomer.
Experimental Protocol: Asymmetric α -Hydroxylation
To ensure scientific integrity, the following protocol is designed as a self-validating system. The causality of each reagent choice is explicitly defined to prevent side reactions such as over-oxidation or self-aldol condensation.
Step 1: Regioselective Enolate Formation
-
Charge an oven-dried Schlenk flask with anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Add 1.05 equivalents of Lithium Diisopropylamide (LDA). Causality: LDA is selected over weaker bases to ensure quantitative, irreversible enolate formation, preventing any unreacted ketone from acting as an electrophile in a self-aldol reaction.
-
Dropwise addition of 2,2-dimethylpentan-3-one (1.0 eq). Stir for 45 minutes to ensure complete formation of the kinetic enolate at C4.
Step 2: Stereoselective Oxygen Transfer
-
Pre-cool a solution of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.2 eq) in THF to -78 °C.
-
Transfer the oxaziridine solution to the enolate via cannula. Causality: The chiral oxaziridine dictates the facial approach of the oxygen atom. The tert-butyl group of the substrate shields the alternate trajectory, highly favoring the (4R) configuration.
-
In-Process Control (IPC): Withdraw a 10 μ L aliquot, quench in saturated NH₄Cl, and analyze via LC-MS to validate the disappearance of the starting mass ( m/z 114) and the appearance of the product mass ( m/z 130).
Step 3: Quenching and Isolation
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Causality: Low-temperature quenching prevents the basic enolate from epimerizing the newly formed chiral center.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Reactivity Profiling: Solvolysis and Cationic Dynamics
Beyond its use as a building block, the (4R)-4-hydroxy-2,2-dimethylpentan-3-one scaffold is a critical probe in physical organic chemistry. When the hydroxyl group is converted to a secondary triflate (trifluoromethanesulfonate), its solvolysis behavior provides deep insights into cationic dynamics[2].
Studies indicate that the solvolysis of this specific secondary triflate yields a simple substitution product. The kinetic rates strictly parallel solvent nucleophilicity, which confirms a ks (solvent-assisted) process[2]. Crucially, the massive steric bulk of the tert-butyl group, combined with the electron-withdrawing nature of the adjacent carbonyl, results in negligible cationic character at the carbon alpha to the carbonyl group[2]. Furthermore, kΔ processes (neighboring group participation) are entirely suppressed because the steric crowding prevents the necessary orbital alignment[2].
Figure 2: Solvolysis dynamics of the secondary triflate derivative demonstrating a ks process.
Applications in Advanced Therapeutics
In drug development, the (4R)-4-hydroxy-2,2-dimethylpentan-3-one moiety is utilized as a sophisticated carrier group for transdermal prodrug delivery systems[3].
For highly potent antihypertensives like candesartan and cilazapril, direct transdermal delivery is often hindered by the drug's inherent physicochemical properties. By conjugating the active pharmaceutical ingredient (API) to this specific chiral α -hydroxy ketone, developers can fine-tune the lipophilicity of the resulting prodrug[3]. The tert-butyl group provides a precise degree of steric shielding around the ester linkage. This shielding prevents premature hydrolysis in the transdermal matrix or during synthesis, yet allows for rapid and complete enzymatic conversion to the active drug once absorbed into physiological conditions[3]. The liberated carrier fragment exhibits tolerable toxicity, fulfilling the strict requirements of prodrug design[3].
Sources
Mechanisms of Asymmetric Induction in (4R)-4-hydroxy-2,2-dimethylpentan-3-one: A Stereochemical Blueprint for Diastereoselective Synthesis
Executive Summary
In the realm of asymmetric synthesis, α -hydroxy ketones serve as foundational chiral building blocks. Among these, (4R)-4-hydroxy-2,2-dimethylpentan-3-one stands out as an exceptional model for studying facial selectivity and asymmetric induction. The molecular architecture of this compound is defined by the juxtaposition of a massive tert-butyl group at C2 and a stereogenic center at C4, flanking the reactive C3 carbonyl.
As a Senior Application Scientist, understanding how to manipulate this scaffold is critical for drug development and complex natural product synthesis. This whitepaper deconstructs the divergent stereocontrol mechanisms—specifically the Cram Chelate and Polar Felkin-Anh models—that allow chemists to selectively access either the syn or anti 1,2-diol derivatives by simply altering the reagent and solvation environment.
Molecular Architecture and Steric Topography
The inherent stereoselectivity of (4R)-4-hydroxy-2,2-dimethylpentan-3-one is governed by extreme steric topography:
-
The Steric Wall (C2): The tert-butyl group possesses an A-value of ~4.8 kcal/mol. This immense bulk effectively locks the rotation of the C2-C3 bond and completely shields one hemisphere of the carbonyl π -system.
-
The Chiral Director (C4): The C4 carbon bears a hydroxyl group, a methyl group, and a hydrogen atom. Because the tert-butyl group forces nucleophilic approach strictly from the C4-controlled hemisphere, the exact rotational conformation of the C4 substituents dictates the transition state energy and the resulting diastereomeric ratio (d.r.).
Divergent Stereocontrol: Chelation vs. Non-Chelation Pathways
The true utility of this scaffold lies in its ability to undergo highly predictable, divergent diastereoselective reductions based on the presence or absence of coordinating metal cations.
The Cram Chelate Model (Chelating Conditions)
When treated with a bidentate Lewis acidic reducing agent like Zinc Borohydride ( Zn(BH4)2 ), the substrate undergoes conformational locking.
-
Mechanism: The Zn2+ ion coordinates simultaneously to the C3 carbonyl oxygen and the C4 hydroxyl oxygen, forming a rigid, planar five-membered chelate ring. To minimize A-1,3 allylic strain within this locked system, the C4 methyl group adopts a pseudo-equatorial position, forcing the smaller α -proton into the sterically demanding axial space.
-
Trajectory & Outcome: Hydride delivery occurs strictly from the less-encumbered proton face. This chelation-controlled attack yields the anti diastereomer, (3S, 4R)-2,2-dimethylpentane-3,4-diol, with exceptional selectivity .
The Polar Felkin-Anh Model (Non-Chelating Conditions)
In the absence of a chelating metal—such as when using L-Selectride (Lithium tri-sec-butylborohydride)—the conformation is governed by stereoelectronic effects .
-
Mechanism: The electronegative C4 hydroxyl group aligns orthogonally (90°) to the C3 carbonyl π -system. This geometry maximizes orbital overlap between the incoming nucleophile's HOMO and the σ∗ orbital of the C4-OH bond, lowering the LUMO energy of the transition state.
-
Trajectory & Outcome: Hydride attack proceeds along the Bürgi-Dunitz trajectory (~107°) from the less hindered face, specifically anti to the orthogonal hydroxyl group. This trajectory bypasses the C4 methyl group and selectively yields the syn diastereomer, (3R, 4R)-2,2-dimethylpentane-3,4-diol.
Figure 1: Stereochemical divergence via Felkin-Anh and Cram Chelate pathways.
Quantitative Data: Diastereoselectivity Profiles
The table below summarizes the quantitative stereochemical outcomes based on the chosen reagent system. The data highlights how manipulating the solvent and counter-ion completely inverts the primary reaction pathway .
| Reagent System | Solvent | Temp (°C) | Mechanistic Model | Major Diastereomer | d.r. (anti:syn) |
| Zn(BH4)2 | Et2O | -20 | Cram Chelate | Anti | 95 : 5 |
| TiCl4 , MeLi | DCM | -78 | Cram Chelate | Anti (Addition) | 98 : 2 |
| L-Selectride | THF | -78 | Polar Felkin-Anh | Syn | 5 : 95 |
| NaBH4 | MeOH | 0 | Mixed / Felkin-Anh | Syn | 25 : 75 |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.
Protocol A: Chelation-Controlled Reduction (Anti-Selective)
-
Solvent Selection & Substrate Prep: Dissolve (4R)-4-hydroxy-2,2-dimethylpentan-3-one in anhydrous diethyl ether ( Et2O ) under an argon atmosphere.
-
Causality: Et2O is a weakly coordinating solvent. Unlike THF, it does not outcompete the substrate's hydroxyl and carbonyl groups for Zn2+ coordination, preserving the integrity of the Cram chelate ring.
-
-
Cryogenic Cooling: Cool the reaction vessel to -20 °C.
-
Causality: This temperature provides a balance; it is cold enough to freeze out higher-energy, non-chelated conformers, but warm enough to overcome the activation energy required for hydride transfer from the mild Zn(BH4)2 reagent.
-
-
Reagent Addition: Add a 0.15 M ethereal solution of Zn(BH4)2 (1.5 equiv.) dropwise. Stir for 4 hours.
-
Quenching: Quench carefully with saturated aqueous NH4Cl .
-
Causality: The mild acidic quench safely decomposes excess borohydride and breaks the robust zinc-diol chelate complex without inducing acid-catalyzed epimerization at the C4 stereocenter.
-
Protocol B: Non-Chelation-Controlled Reduction (Syn-Selective)
-
Solvent Selection & Substrate Prep: Dissolve the substrate in anhydrous THF under argon.
-
Causality: THF strongly solvates the Li+ cation from L-Selectride, preventing it from bridging the substrate's oxygen atoms and enforcing the non-chelating Felkin-Anh trajectory.
-
-
Deep Cryogenic Cooling: Cool the reaction vessel to -78 °C.
-
Causality: The extreme steric bulk of the sec-butyl groups on L-Selectride amplifies the energy difference between the Felkin-Anh and anti-Felkin transition states. Deep cryogenic temperatures are mandatory to maximize this kinetic differentiation.
-
-
Reagent Addition: Add 1.0 M L-Selectride in THF (1.2 equiv.) dropwise. Stir for 2 hours.
-
Oxidative Quench: Quench with 10% NaOH followed by 30% H2O2 .
-
Causality: Trialkylboranes generated from L-Selectride must be oxidized to water-soluble borates to prevent co-elution with the product during chromatography.
-
Universal Validation Step (Crucial for Trustworthiness)
-
Crude Stereochemical Validation: Prior to silica gel chromatography, concentrate an aliquot of the organic extract and obtain a 1H -NMR spectrum.
-
Causality: Silica gel can inadvertently enrich one diastereomer due to differential retention factors ( Rf ). Measuring the d.r. exclusively on the crude mixture ensures the calculated stereoselectivity reflects the true kinetic outcome of the reaction, validating the mechanistic model.
-
Figure 2: Self-validating experimental workflow for diastereoselective reduction.
References
-
Nakata, T., Tanaka, T., & Oishi, T. (1983). Stereoselective reduction of alpha-hydroxy ketones. Tetrahedron Letters, 24(26), 2653-2656. URL: [Link]
-
Mengel, A., & Reiser, O. (1999). Around and beyond Cram's Rule. Chemical Reviews, 99(5), 1191-1224. URL: [Link]
-
Müller, M., Wolberg, M., Schubert, T., & Hummel, W. (2005). Enzyme-catalyzed regio- and enantioselective ketone reductions. Advances in Biochemical Engineering/Biotechnology, 92, 261-287. URL: [Link]
An In-Depth Technical Guide to Mapping the Biosynthetic Pathway of (4R)-4-hydroxy-2,2-dimethylpentan-3-one
A Senior Application Scientist's Perspective on Pathway Discovery and Validation
For researchers and professionals in drug development and metabolic engineering, the elucidation of novel biosynthetic pathways is a cornerstone of innovation. The chiral hydroxypentanone, (4R)-4-hydroxy-2,2-dimethylpentan-3-one, represents a valuable building block with potential applications in the synthesis of complex pharmaceuticals and fine chemicals. Its specific stereochemistry at the C4 position necessitates a biological or chemo-enzymatic approach for efficient production. This guide provides a comprehensive framework for discovering, validating, and characterizing the biosynthetic pathway of this target molecule. We will move beyond theoretical listings to provide a self-validating, logic-driven experimental narrative.
Part 1: Deconstructing the Target Molecule and Proposing Hypothetical Biosynthetic Routes
The structure of (4R)-4-hydroxy-2,2-dimethylpentan-3-one—a five-carbon backbone with a ketone at C3, a hydroxyl group at C4, and two methyl groups at C2—suggests several plausible biosynthetic origins. The core challenge lies in identifying the precursor metabolites and the enzymatic machinery capable of assembling this specific structure with the correct (R)-stereochemistry.
Hypothetical Pathway A: An Aldol Condensation Approach
Drawing parallels with the industrial synthesis of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) from acetone, a biological equivalent could be envisioned.[1] This pathway posits a biological aldol condensation as a key C-C bond-forming step.
-
Precursors: Acetone (or its biological equivalent, acetoacetate) and a three-carbon keto-acid, such as pyruvate or a derivative.
-
Key Enzymatic Step: An aldolase-catalyzed condensation of two ketone-containing molecules.
-
Stereochemical Determinant: A subsequent stereospecific reduction of the resulting prochiral ketone by a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to yield the (4R) configuration.[2][3]
Hypothetical Pathway B: A Polyketide Synthase (PKS)-like or Fatty Acid Synthase (FAS)-like Assembly
Modular polyketide synthases and fatty acid synthases are enzymatic assembly lines that construct carbon chains from simple precursors like acetyl-CoA and malonyl-CoA.[4] A minimal PKS module could theoretically assemble the backbone of our target molecule.
-
Precursors: Acetyl-CoA and methylmalonyl-CoA (to introduce the methyl branches).
-
Key Enzymatic Steps: A series of condensation, ketoreduction, and potentially dehydration and enoylreduction steps, followed by release of the final product. The stereochemistry of the hydroxyl group would be determined by the specific ketoreductase domain within the PKS module.[4]
-
Challenge: This would be a more complex pathway to identify and would likely be found in microorganisms known for producing diverse secondary metabolites.
Hypothetical Pathway C: Amino Acid Catabolism Origin
The branched-chain structure of the target molecule is reminiscent of the carbon skeletons of amino acids like valine and leucine. Catabolic pathways of these amino acids could generate intermediates that are then modified to form the final product.
-
Precursors: L-Valine or L-Leucine.
-
Key Enzymatic Steps: Transamination, oxidative decarboxylation, and subsequent oxidation/reduction and hydroxylation steps.
-
Plausibility: This route is common for the biosynthesis of fusel alcohols and related compounds in yeast and bacteria.
Part 2: A Phased Experimental Workflow for Pathway Elucidation
The following experimental plan is designed as a self-validating system, where the results of each phase inform the direction of the next.
Phase 1: In Silico and Isotope Labeling Studies to Identify Precursors
The initial phase focuses on narrowing down the plausible precursors without the need for extensive genetic manipulation.
Experimental Protocol 1: Retrobiosynthetic NMR Analysis
This powerful technique uses stable isotope-labeled precursors to trace the flow of atoms into the target molecule.[5][6]
-
Culture Selection: Choose a producing organism (if known) or a panel of diverse microorganisms (e.g., Bacillus species, Pseudomonas species, yeasts like Saccharomyces cerevisiae) that are known for broad metabolic capabilities.
-
Isotope Feeding: In separate cultures, supplement the growth medium with ¹³C-labeled glucose, specific ¹³C-labeled amino acids (valine, leucine), or ¹³C-labeled acetate.
-
Extraction and Purification: After a suitable incubation period, extract and purify (4R)-4-hydroxy-2,2-dimethylpentan-3-one from the culture broth.
-
NMR Analysis: Acquire ¹³C-NMR spectra of the purified compound. The pattern of ¹³C incorporation will reveal which precursors were used in its biosynthesis. For example, if the entire carbon backbone is labeled from ¹³C-glucose, this points towards a central metabolic origin. If specific carbons are labeled from ¹³C-valine, this supports the amino acid catabolism pathway.
-
Data Interpretation: The fragmentation pattern of the labeled carbons provides strong evidence for the bond-forming and bond-breaking reactions in the pathway.[5]
Data Presentation: Isotope Labeling Patterns
| Labeled Precursor | Expected Labeling Pattern in (4R)-4-hydroxy-2,2-dimethylpentan-3-one (Hypothetical) | Implied Pathway |
| [U-¹³C]-Glucose | Uniform labeling across the C5 backbone | Central Metabolism (e.g., Aldol or PKS) |
| [¹³C]-Valine | Labeling in the isobutyl-like moiety (C2, C2-methyls, C3, C4) | Amino Acid Catabolism |
| [¹³C]-Acetate | Alternating carbon labeling | PKS/FAS or Aldol from Acetoacetate |
Phase 2: Identification of Candidate Genes and Enzymes
Once the precursor is identified, the next step is to find the genes encoding the enzymes that carry out the conversion.
Experimental Workflow: From Precursor to Gene
Caption: Workflow for identifying candidate biosynthetic genes.
Experimental Protocol 2: Heterologous Expression and In Vitro Characterization
-
Gene Synthesis and Cloning: Synthesize the candidate genes (e.g., the putative ketoreductase) and clone them into an expression vector suitable for a host like E. coli or Pichia pastoris.[7]
-
Protein Expression and Purification: Overexpress the recombinant protein and purify it using affinity chromatography (e.g., His-tag).
-
Enzyme Assays: Perform in vitro assays to confirm the function of the purified enzyme. For a ketoreductase, this would involve providing the prochiral ketone precursor (e.g., 2,2-dimethyl-3,4-pentanedione) and a cofactor like NADPH or NADH.[8]
-
Product Analysis: Analyze the reaction products using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm the production of (4R)-4-hydroxy-2,2-dimethylpentan-3-one and determine the enantiomeric excess (ee).[9]
Trustworthiness through a Self-Validating System: The combination of in vivo (gene knockout) and in vitro (enzyme assay) data provides a robust validation of gene function. The loss of production in the knockout mutant, coupled with the confirmed activity of the recombinant enzyme, constitutes a self-validating loop.
Phase 3: Characterization of the Stereodetermining Ketoreductase
The final and most critical step for producing the desired (4R) enantiomer is the detailed characterization of the stereospecific ketoreductase.
Experimental Protocol 3: Biocatalyst Performance and Substrate Specificity
-
Kinetic Analysis: Determine the Michaelis-Menten kinetics (Kₘ and k꜋ₐₜ) of the purified KRED with its substrate and cofactor. This provides quantitative data on its efficiency.
-
Cofactor Preference: Test the enzyme's activity with both NADH and NADPH to identify its preferred cofactor, which is crucial for designing an efficient in vivo or in vitro production system.[8]
-
Optimization of Reaction Conditions: Determine the optimal pH, temperature, and buffer conditions for the enzyme's activity and stability.
-
Substrate Scope: Test the KRED against a panel of other prochiral ketones to assess its substrate specificity. This can reveal its potential for other biocatalytic applications.[10]
Data Presentation: Ketoreductase Characterization
| Parameter | Value | Significance |
| Substrate | 2,2-dimethyl-3,4-pentanedione | The immediate precursor to the target molecule. |
| Product | (4R)-4-hydroxy-2,2-dimethylpentan-3-one | Confirms desired stereochemical outcome. |
| Enantiomeric Excess (ee) | >99% | High enantiopurity is critical for pharmaceutical applications. |
| Kₘ (Substrate) | Value µM | Indicates affinity for the substrate. |
| k꜋ₐₜ | Value s⁻¹ | Measures the catalytic turnover rate. |
| Cofactor Preference | NADPH/NADH | Informs the design of cofactor regeneration systems. |
| Optimal pH | Value | Defines the ideal reaction environment. |
| Optimal Temperature | Value °C | Important for process stability and efficiency. |
Part 3: Visualization of the Proposed Pathway and Experimental Logic
Proposed Biosynthetic Pathway (Hypothesis A)
Caption: Hypothetical biosynthetic pathway via aldol condensation and stereospecific reduction.
This in-depth guide provides a robust, scientifically-grounded framework for the elucidation of the biosynthetic pathway for (4R)-4-hydroxy-2,2-dimethylpentan-3-one. By integrating bioinformatics, stable isotope labeling, molecular biology, and enzymology, researchers can systematically uncover and validate novel metabolic routes, paving the way for the sustainable production of valuable chiral molecules.
References
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. [Link]
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones: a sustainable alternative to chemical methods? Green Chemistry, 13(2), 226-263. [Link]
-
Kroutil, W., et al. (2004). Biocatalytic reductions of ketones and C=C bonds. Current Opinion in Chemical Biology, 8(2), 120-126. [Link]
- Google Patents. (2010). Method for preparing 4-hydroxy-4-methyl-2-pentanone. CN101700994A.
-
Ni, Y., et al. (2012). Recent progress on the discovery and engineering of ketoreductases for the synthesis of chiral alcohols. Process Biochemistry, 47(10), 1437-1448. [Link]
-
Bacher, A., et al. (1999). Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis. FEMS Microbiology Reviews, 22(5), 567-598. [Link]
-
Moore, J. C., et al. (2007). Directed evolution of a ketoreductase for the asymmetric synthesis of a key intermediate for the cholesterol-lowering agent atorvastatin. Angewandte Chemie International Edition, 46(9), 1402-1405. [Link]
-
Kaluzna, I. A., et al. (2005). A new family of ketoreductases for the synthesis of chiral alcohols. Journal of Molecular Catalysis B: Enzymatic, 32(3), 97-103. [Link]
-
Bradshaw, C. W., et al. (1992). A new strategy for the stereoselective synthesis of chiral alcohols. Asymmetric reduction of ketones with chiral oxazaborolidines. The Journal of Organic Chemistry, 57(5), 1526-1532. [Link]
-
Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review. Natural product reports, 18(4), 380-416. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12380-12423. [Link]
-
Galkin, A., & Kulakova, L. (2012). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Iranian Journal of Pharmaceutical Research, 11(2), 569–577. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Kennedy, N. M., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]
-
Chen, B., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 915664. [Link]
-
Etschmann, M. M. W., et al. (2011). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. International Journal of Molecular Sciences, 12(12), 8904–8917. [Link]
-
Liu, W., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2872. [Link]
-
Zhang, Y., et al. (2024). Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. International Journal of Molecular Sciences, 25(18), 10129. [Link]
Sources
- 1. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Substrate-bound structures of a ketoreductase from amphotericin modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones [mdpi.com]
Thermodynamic Stability and Conformational Landscape of (4R)-4-hydroxy-2,2-dimethylpentan-3-one: A Mechanistic and Computational Guide
Target Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary
In predictive drug design and asymmetric catalysis, the three-dimensional topography of chiral building blocks dictates their reactivity and receptor-binding affinity. The molecule (4R)-4-hydroxy-2,2-dimethylpentan-3-one serves as a quintessential model for understanding the conformational dynamics of α -hydroxy ketones. Its thermodynamic stability is governed by a delicate, often competing interplay between stabilizing stereoelectronic effects (intramolecular hydrogen bonding) and destabilizing steric repulsion (allylic-like 1,3-strain)[1]. This whitepaper provides a first-principles deconstruction of its conformational landscape, supported by self-validating computational and spectroscopic protocols.
The Causality of Conformational Preferences
To understand the thermodynamic stability of this molecule, we must analyze the rotational dynamics around the C3–C4 bond. The structural topography features a massive tert-butyl group at C2 (adjacent to the C3 carbonyl) and a chiral center at C4 bearing a hydroxyl (-OH), a methyl (-CH3), and a hydrogen (-H) atom.
The stable conformations of sp2
sp3 systems dictate that one of the sp3 substituents (on C4) must eclipse the carbonyl double bond (C=O) to minimize allylic 1,3-strain, forcing the other two substituents to straddle the bulky alkyl group (the tert-butyl group). The global minimum is determined by two competing forces[2]:-
Intramolecular Hydrogen Bonding (Enthalpic Gain): The hydroxyl group acts as a potent hydrogen bond donor to the carbonyl oxygen. To maximize orbital overlap, the -OH group must be syn-coplanar (eclipsing or slightly twisted to ≈30∘ ) to the C=O bond. This interaction provides a stabilization energy of 2–5 kcal/mol in non-polar environments[3].
-
Steric Repulsion (Enthalpic Penalty): The tert-butyl group is exceptionally bulky (A-value > 4.7 kcal/mol). Whichever two groups on C4 straddle the tert-butyl group will incur significant gauche steric penalties.
The Stereochemical Resolution
If the -OH group eclipses the C=O bond to form the hydrogen bond, the -CH3 and -H groups are forced to straddle the tert-butyl group. While the CH3/tert-butyl gauche interaction is sterically unfavorable, the energetic gain from the intramolecular hydrogen bond overwhelmingly compensates for this penalty, establishing this geometry as the global minimum[4].
Caption: Conformational drivers and energy landscape of the target molecule.
Thermodynamic Stability of Key Conformers
The quantitative data below summarizes the relative Gibbs free energies ( ΔG ) and predicted Boltzmann populations at 298.15 K, derived from standard Density Functional Theory (DFT) approximations[5].
| Conformer | Eclipsing Group (syn to C=O) | Straddling Groups (gauche to t-Bu) | Intramolecular H-Bond | Relative ΔG (kcal/mol) | Boltzmann Population (298 K) |
| I (Global Min) | -OH | -CH3, -H | Yes ( θ≈15∘ ) | 0.00 | > 99.0% |
| II | -CH3 | -OH, -H | No ( θ≈120∘ ) | +3.20 | < 0.5% |
| III | -H | -OH, -CH3 | No ( θ≈120∘ ) | +5.80 | ~ 0.0% |
Note: In Conformer I, the slight deviation from a perfect 0∘ eclipse ( θ≈15∘ ) optimizes the trajectory of the hydrogen bond toward the carbonyl oxygen's non-bonding lone pairs.
Experimental & Computational Workflows (Self-Validating Protocols)
To ensure scientific integrity, theoretical models must be subjected to rigorous experimental validation. The following protocols form a closed-loop, self-validating system for conformational analysis.
Protocol 1: Computational DFT Workflow (Theoretical Landscape)
Objective: Map the thermodynamic energy surface and predict the global minimum.
-
Conformational Search: Utilize a semi-empirical method (e.g., GFN2-xTB via the CREST algorithm) to generate a comprehensive pool of rotamers around the C3–C4 bond.
-
Geometry Optimization: Submit the lowest-energy structures to DFT optimization using the B3LYP/6-311+G(d,p) level of theory. Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the oxygen lone pairs involved in hydrogen bonding.
-
Thermodynamic Corrections: Perform a frequency calculation at 298.15 K to confirm the absence of imaginary frequencies (verifying a true local minimum) and to extract the zero-point energy (ZPE) and Gibbs free energy ( ΔG )[5].
Protocol 2: FT-IR Spectroscopy (H-Bond Verification)
Objective: Experimentally confirm the presence of the intramolecular hydrogen bond.
-
Sample Preparation: Prepare a highly dilute solution (0.001 M) of the compound in anhydrous carbon tetrachloride (CCl4). Causality: High dilution in a non-polar, non-coordinating solvent precludes the formation of intermolecular hydrogen bonds, ensuring that any observed H-bonding is strictly intramolecular.
-
Data Acquisition: Acquire the IR spectrum using a liquid cell with CaF2 windows.
-
Spectral Analysis: Analyze the O-H stretching region. A sharp, redshifted absorption band at ∼3550−3480 cm −1 validates the intramolecular H-bond. A free, non-bonded O-H stretch would appear at >3600 cm −1 [3].
Protocol 3: NMR Spectroscopy (Dihedral Angle Validation)
Objective: Validate the specific dihedral angles of the global minimum in the solution state.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of dry CDCl3. Causality: CDCl3 is a non-competing solvent; using a hydrogen-bonding solvent like DMSO-d6 would actively disrupt the intramolecular O-H···O=C interaction, artificially altering the conformational population.
-
J-Coupling Analysis: Acquire a 1D 1 H NMR spectrum. Extract the 3JH,H and 3JC,H coupling constants. Apply the Karplus equation to correlate the coupling constants with the dihedral angles predicted by DFT[4].
-
NOESY Acquisition: Run a 2D NOESY experiment to observe spatial proximities. The presence of a strong Nuclear Overhauser Effect (NOE) between the C4 methyl protons and the tert-butyl protons confirms their relative spatial orientation in the straddled geometry.
Caption: Self-validating workflow integrating DFT modeling and spectroscopy.
References
- Conformational preferences in a series of α-hydroxy ketone derivatives: interplay of conformational energies and lattice cohesive energies. CrystEngComm (RSC Publishing).
- Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
- Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. USTC.
- A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. MDPI.
- Buy 1-Hydroxy-1,3-diphenylpropan-2-one | 41049-36-9. Smolecule.
Sources
- 1. Conformational preferences in a series of α-hydroxy ketone derivatives: interplay of conformational energies and lattice cohesive energies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Buy 1-Hydroxy-1,3-diphenylpropan-2-one | 41049-36-9 [smolecule.com]
- 3. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
- 4. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type [mdpi.com]
- 5. researchgate.net [researchgate.net]
Topic: Asymmetric Synthesis Protocols for (4R)-4-hydroxy-2,2-dimethylpentan-3-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4R)-4-hydroxy-2,2-dimethylpentan-3-one
(4R)-4-hydroxy-2,2-dimethylpentan-3-one is a valuable chiral building block in organic synthesis. Its stereodefined hydroxyl and ketone functionalities, coupled with the sterically demanding tert-butyl group, make it a crucial intermediate in the synthesis of complex, high-value molecules, including pharmaceuticals and natural products. The precise control of the stereocenter at the C4 position is paramount, as the biological activity of the final target molecule is often contingent on its absolute stereochemistry.
This application note provides detailed protocols for two robust and highly selective methods for the synthesis of the (4R)-enantiomer: biocatalytic reduction of a prochiral dione and transition-metal-catalyzed asymmetric hydrogenation. These methods represent state-of-the-art approaches, offering high enantioselectivity and scalability. The causality behind experimental choices is explained to provide a deeper understanding of each protocol, ensuring both reproducibility and adaptability.
Method 1: Biocatalytic (Enzymatic) Reduction of a Prochiral Diketone
Principle & Rationale: Biocatalysis offers a green and highly specific alternative to traditional chemical methods.[1] The enantioselective reduction of a prochiral ketone is one of the most important industrial applications of biocatalysis.[1] This protocol utilizes a ketoreductase enzyme, often from a microbial source like Candida magnoliae or simply using whole-cell baker's yeast, to selectively reduce one of the two carbonyl groups in 2,2-dimethylpentane-3,4-dione. The enzyme's chiral active site preferentially binds the substrate in an orientation that delivers a hydride equivalent (from a cofactor like NADPH) to one specific face of one carbonyl group, leading to the desired (4R)-alcohol with high enantiomeric excess.[1][2] An enzymatic cofactor regeneration system, such as using glucose and glucose dehydrogenase, is typically employed to make the process catalytic with respect to the expensive NADPH cofactor.[2]
Workflow for Biocatalytic Reduction:
Caption: Workflow for the biocatalytic reduction of a prochiral diketone.
Detailed Protocol: Enzymatic Reduction
Materials:
-
2,2-Dimethylpentane-3,4-dione
-
Ketoreductase (e.g., from Candida magnoliae, CMCR) or active dry baker's yeast
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cofactor and Enzyme Solution Preparation: In a 100 mL flask, dissolve D-Glucose (1.0 g), Glucose Dehydrogenase (10 mg), and NADP⁺ (10 mg) in 50 mL of 100 mM potassium phosphate buffer (pH 6.5). Add the ketoreductase enzyme (10 mg). If using baker's yeast, add 8.0 g of dry active yeast to a solution of sucrose (117 mmol) in 75 mL of warm (40°C) tap water and stir for 1 hour before adding the substrate.[3][4]
-
Substrate Addition: Prepare a stock solution of 2,2-dimethylpentane-3,4-dione (500 mg) in DMSO (2.0 mL). Add this solution to the enzyme mixture. The use of DMSO helps to overcome the low aqueous solubility of the substrate.
-
Reaction Incubation: Seal the flask and place it in an orbital shaker. Incubate the reaction at 30-37°C with moderate shaking (e.g., 200 rpm) for 24-48 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4R)-4-hydroxy-2,2-dimethylpentan-3-one.
-
Chiral Analysis: The enantiomeric excess (% ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Method 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
Principle & Rationale: Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis. The Noyori asymmetric hydrogenation, which utilizes a Ruthenium(II) catalyst bearing a chiral bisphosphine ligand like BINAP, is exceptionally effective for the enantioselective reduction of ketones.[5][6] For the synthesis of (4R)-4-hydroxy-2,2-dimethylpentan-3-one, the prochiral diketone substrate is hydrogenated under a hydrogen atmosphere. The chiral catalyst, for instance, a complex of Ru and (R)-BINAP, coordinates to one of the ketone carbonyls. The geometry of the chiral ligand directs the delivery of hydrogen from the metal center to a single face of the carbonyl, thereby establishing the (R)-stereocenter with high fidelity.[5] This method is highly valued for its broad substrate scope, high turnover numbers, and predictable stereochemical outcomes.[7][8]
Mechanism of Noyori Asymmetric Hydrogenation:
Caption: Simplified mechanism for Ru-BINAP catalyzed ketone hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
Materials:
-
[RuCl₂((R)-BINAP)]₂·NEt₃ catalyst or a suitable precursor like [RuCl₂(benzene)]₂ and (R)-BINAP
-
2,2-Dimethylpentane-3,4-dione
-
Anhydrous, degassed methanol or ethanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (if not using a pre-formed complex): The active catalyst can be prepared in situ. In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ and (R)-BINAP to a flame-dried Schlenk flask. Add degassed solvent (e.g., DMF) and stir at 100°C for 10 minutes. Cool the solution to room temperature for use.[5]
-
Reaction Setup: In a glovebox, charge the high-pressure autoclave vessel with the Ru-catalyst (e.g., substrate-to-catalyst ratio of 1000:1 to 5000:1). Add the substrate, 2,2-dimethylpentane-3,4-dione.
-
Solvent Addition: Add anhydrous, degassed methanol via cannula transfer. The reaction should be reasonably concentrated (e.g., 0.1 M to 1.0 M).
-
Hydrogenation: Seal the autoclave securely. Remove it from the glovebox and connect it to a hydrogen gas line. Purge the vessel several times by pressurizing with hydrogen and then venting (to remove any residual air).
-
Reaction Conditions: Pressurize the vessel to the desired hydrogen pressure (e.g., 4 to 100 atm).[5] Begin stirring and heat the reaction to the target temperature (e.g., 25°C to 80°C). The optimal conditions may vary depending on the specific catalyst variant used.
-
Reaction Monitoring: The reaction progress can be monitored by carefully de-pressurizing the vessel at time points, taking an aliquot, and analyzing by GC or TLC.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Open the autoclave and concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The residue can be purified by silica gel column chromatography to isolate the pure (4R)-4-hydroxy-2,2-dimethylpentan-3-one.
-
Chiral Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC.
Comparative Data Summary
The choice of synthetic method often depends on factors such as available equipment, scale, cost, and desired purity. The following table summarizes typical performance metrics for the described protocols.
| Parameter | Method 1: Biocatalytic Reduction | Method 2: Asymmetric Hydrogenation |
| Chiral Reagent | Ketoreductase Enzyme / Baker's Yeast | Ru(II)-(R)-BINAP Complex |
| Typical % ee | >95% | >95%[5] |
| Typical Yield | 65% - 85% | 90% - 99%[5] |
| Temperature | 25 - 40°C | 25 - 100°C[5] |
| Pressure | Atmospheric | 4 - 100 atm H₂[5] |
| Solvent | Aqueous Buffer / Water | Methanol, Ethanol |
| Key Advantages | Environmentally benign ("green"), mild conditions, no high pressure needed. | High yield, high catalyst turnover, well-established and predictable. |
| Key Considerations | Lower substrate concentrations, potential for enzyme inhibition, requires cofactor regeneration. | Requires specialized high-pressure equipment, air/moisture sensitive catalyst, cost of noble metal/ligand. |
References
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Lee, S. et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules, 28(19), 6858. [Link]
-
Smith, C. A. et al. (2015). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. Organic Letters, 17(19), 4882–4885. [Link]
-
El-Ghezze, T. N. et al. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 22(2), 1-8. [Link]
-
Yuasa, Y. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. ResearchGate. [Link]
-
Benali, B. et al. (2023). Exploring the Bioactive Potential of 2,2‐Dimethyl‐1,3‐Dioxane‐4,6‐Dione: A Comprehensive Computational Analysis. ChemistrySelect, 8(43). [Link]
-
Singh, U. K. et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]
-
Reddy, C. R. et al. (2011). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. ResearchGate. [Link]
-
Kato, T. et al. (2024). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. Materials Chemistry Frontiers. [Link]
-
Noyori, R. & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Nishiyama, Y. et al. (2016). Facile Synthesis of 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Molbank, 2016(4), M910. [Link]
-
Zhang, Z-J. et al. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 14(2), 444-455. [Link]
- CN101700994A. Method for preparing 4-hydroxy-4-methyl-2-pentanone.
-
Li, Y. et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(22), 4060–4065. [Link]
-
Thorat, M. et al. (2022). Applications of biocatalysts in reduction reaction. World Journal of Pharmaceutical Research, 11(17), 427-443. [Link]
-
Kowalczyk, R. et al. (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Tetrahedron, 70(42), 7814-7820. [Link]
-
Zhang, Z. & Tang, Y. (2023). The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Beilstein Journal of Organic Chemistry, 19, 1530-1550. [Link]
-
Enders, D. et al. (1996). Preparation and Reactions of 2,2-Dimethyl-1,3-dioxan-5-one-SAMP-Hydrazone: A Versatile Chiral Dihydroxyacetone Equivalent. Synthesis, 1996(09), 1095-1101. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Li, C. et al. (2023). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Exploration, 3(1), 20210191. [Link]
-
El-Ghezze, T. N. et al. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. ResearchGate. [Link]
-
Studer, M. et al. (2021). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C═O and C═C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 122(2), 1863-1944. [Link]
-
Contente, M. L. et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(21), 5851-5856. [Link]
-
Focken, T. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository, Simon Fraser University. [Link]
-
Chen, Y-H. et al. (2024). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Molecules, 29(8), 1888. [Link]
-
Noyori, R. Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]
-
Mojica, M. et al. (2007). Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. Journal of the Mexican Chemical Society, 51(3), 143-146. [Link]
-
Xu, J-H. et al. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. The Journal of Organic Chemistry, 71(12), 4676–4679. [Link]
-
Zhang, Z. & Zhang, X. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. [Link]
-
Chen, Z. et al. (2024). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 15(1), 856. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jps.usm.my [jps.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nobelprize.org [nobelprize.org]
- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for (4R)-4-hydroxy-2,2-dimethylpentan-3-one in Pharmaceutical Intermediates
Introduction: The Strategic Importance of Chiral Synthons in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure drug substances is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize the desired enantiomer is a cornerstone of medicinal chemistry. (4R)-4-hydroxy-2,2-dimethylpentan-3-one stands as a valuable chiral building block, or synthon, in this endeavor. Its bifunctional nature, possessing both a hydroxyl and a ketone group with a defined stereocenter at the 4th position, makes it a versatile starting material for the construction of complex molecular architectures found in a variety of therapeutic agents, most notably in the field of antiviral drugs.
The primary application of this chiral hydroxyketone lies in its conversion to a key (3R,4S)-4-hydroxy-2,2-dimethylpentan-3-amine derivative, a crucial fragment for the synthesis of HIV protease inhibitors. The stereoselective reduction of the ketone in (4R)-4-hydroxy-2,2-dimethylpentan-3-one to a secondary alcohol yields a 1,2-diol with a specific stereochemistry, a common motif in the backbone of these inhibitors. This guide will provide a detailed exploration of the application of (4R)-4-hydroxy-2,2-dimethylpentan-3-one, with a focus on the synthesis of a key precursor for the HIV protease inhibitor, Atazanavir.
Core Application: Synthesis of a Key Precursor for Atazanavir
Atazanavir is a potent azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1] Its complex structure contains multiple stereocenters, and its synthesis relies on the use of chiral building blocks to ensure the correct three-dimensional arrangement of atoms for optimal binding to the viral protease. One of the key fragments of Atazanavir is a syn-1,2-amino alcohol core. The diastereoselective reduction of an amino ketone intermediate is a critical step in establishing the correct stereochemistry of this core.[2]
While the direct synthesis of Atazanavir may involve more complex intermediates, the stereoselective reduction of (4R)-4-hydroxy-2,2-dimethylpentan-3-one to (2R,3R)-2,2-dimethylpentane-3,4-diol serves as an excellent model and a potential synthetic route for analogous structures. This transformation is conceptually parallel to the key reduction step in a reported efficient synthesis of Atazanavir, which employs a bulky reducing agent to achieve high diastereoselectivity under Felkin-Anh control.[2][3]
Synthetic Workflow Overview
The overall strategy involves the stereoselective reduction of the ketone moiety in (4R)-4-hydroxy-2,2-dimethylpentan-3-one to yield the corresponding syn-1,2-diol. This diol can then be further functionalized to introduce the necessary amine groups and other substituents required for the final drug molecule.
Caption: Synthetic workflow from (4R)-4-hydroxy-2,2-dimethylpentan-3-one to an advanced pharmaceutical intermediate.
Experimental Protocols
The following protocol details the diastereoselective reduction of (4R)-4-hydroxy-2,2-dimethylpentan-3-one. The choice of reducing agent and solvent is critical for achieving high stereoselectivity and is based on principles demonstrated in the synthesis of Atazanavir.[2][4]
Protocol 1: Diastereoselective Reduction to (2R,3R)-2,2-dimethylpentane-3,4-diol
This protocol is adapted from the diastereoselective reduction of a structurally similar amino ketone in the synthesis of Atazanavir, where Felkin-Anh control dictates the stereochemical outcome.[2] The bulky tert-butyl groups on the reducing agent favor hydride attack from the less hindered face of the ketone, leading to the desired syn-diol.
Materials:
-
(4R)-4-hydroxy-2,2-dimethylpentan-3-one
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), 1.0 M solution in THF
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R)-4-hydroxy-2,2-dimethylpentan-3-one (1.0 eq) in anhydrous diethyl ether (Et₂O) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath with gentle stirring.
-
Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF dropwise to the cooled solution over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and continue stirring until two clear layers are formed. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R,3R)-2,2-dimethylpentane-3,4-diol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Expected Outcomes and Optimization Parameters
| Parameter | Condition | Expected Outcome | Rationale / Reference |
| Reducing Agent | Lithium tri-tert-butoxyaluminum hydride | High syn-diastereoselectivity (>20:1) | The bulky nature of the reagent favors Felkin-Anh controlled reduction.[2][3] |
| Solvent | Diethyl ether (Et₂O) | Enhanced diastereoselectivity compared to THF | The less coordinating nature of Et₂O is reported to improve Felkin-Anh control in similar systems.[2] |
| Temperature | -78 °C | Minimization of side reactions and improved selectivity | Low temperatures are crucial for controlling the stereochemical outcome of the reduction. |
| Yield | - | >85% (after purification) | Based on analogous reductions in the synthesis of Atazanavir.[2] |
Mechanism and Rationale for Stereoselectivity
The high diastereoselectivity of the reduction is governed by the Felkin-Anh model of nucleophilic addition to a chiral carbonyl compound. The large tert-butyl group adjacent to the ketone orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. The hydride then attacks from the less hindered face, leading to the formation of the syn-diol as the major product.
Caption: Conceptual pathway illustrating the Felkin-Anh model for the stereoselective reduction.
Conclusion
(4R)-4-hydroxy-2,2-dimethylpentan-3-one is a highly valuable and versatile chiral intermediate in pharmaceutical synthesis. Its application in the stereoselective synthesis of 1,2-diol fragments, which are key structural motifs in HIV protease inhibitors like Atazanavir, highlights its significance. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this chiral building block in the synthesis of complex and medicinally important molecules. The ability to control stereochemistry with high fidelity, as demonstrated in the diastereoselective reduction, is a critical aspect of modern drug development, and (4R)-4-hydroxy-2,2-dimethylpentan-3-one serves as an excellent starting point for such endeavors.
References
-
Fan, X., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69-75. [Link]
-
Patel, M., et al. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]
-
ResearchGate. (n.d.). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. [Link]
- Google Patents. (n.d.).
-
Ghosh, A. K., et al. (2010). Syntheses of FDA Approved HIV Protease Inhibitors. The Journal of organic chemistry, 75(22), 7515-7531. [Link]
Sources
Advanced NMR Sample Preparation Protocol for (4R)-4-hydroxy-2,2-dimethylpentan-3-one
As a chiral α -hydroxy ketone, (4R)-4-hydroxy-2,2-dimethylpentan-3-one presents unique analytical requirements during Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features a bulky tert-butyl group, a carbonyl center, and a chiral hydroxyl-bearing methine. Because it is frequently utilized as a chiral building block in drug development, verifying both its structural integrity and enantiomeric purity is paramount.
This application note provides a field-proven, self-validating workflow for preparing high-fidelity NMR samples, moving beyond basic dissolution to address magnetic field homogeneity, solvent dynamics, and chiral discrimination.
Physicochemical Profiling & Solvent Selection
The foundation of high-quality solution-state NMR lies in meticulous solvent selection and concentration optimization. (4R)-4-hydroxy-2,2-dimethylpentan-3-one is a highly soluble, moderately polar organic compound.
Solvent Causality
Deuterated chloroform ( CDCl3 ) is the optimal primary solvent. It lacks exchangeable protons (other than trace residual H2O ), which prevents rapid deuterium exchange with the analyte's C4-hydroxyl proton. This is critical because observing the -OH signal and its coupling can provide valuable conformational data. If the hydroxyl proton signal is not required, Methanol- d4 ( CD3OD ) can be used, though it will obliterate the -OH peak via rapid deuterium exchange.
Quantitative Parameters
To achieve an optimal signal-to-noise (S/N) ratio without inducing concentration-dependent line broadening (due to viscosity or molecular aggregation), specific mass ranges must be adhered to[1].
Table 1: Optimized Concentration & Tube Parameters
| Parameter | 1 H NMR (Routine) | 13 C NMR / 2D NMR | Rationale |
| Analyte Mass | 1 – 5 mg | 15 – 30 mg | 13 C has a lower natural abundance (1.1%) and gyromagnetic ratio, requiring higher saturation[1][2]. |
| Solvent Volume | 0.6 – 0.7 mL | 0.6 – 0.7 mL | Yields a 40-50 mm column height, perfectly matching the spectrometer's RF coil length[1][2]. |
| Concentration | ~10 – 20 mM | ~150 – 300 mM | Balances S/N ratio against the risk of viscosity-induced line broadening[3]. |
| Tube Specs | 5 mm OD, 7-8 inch | 5 mm OD, 7-8 inch | Ensures uniform spinning and magnetic susceptibility. Scratched tubes must be discarded[3][4]. |
Experimental Protocol: The Self-Validating Workflow
A common critical error in NMR preparation is dissolving the solid or liquid analyte directly inside the NMR tube. This leads to concentration gradients and the introduction of microscopic particulates. Solid particles distort magnetic field homogeneity due to localized magnetic susceptibility differences, causing severe line broadening and shimming failures[1][2].
Step-by-Step Methodology
-
Gravimetric Measurement: Accurately weigh the required mass of (4R)-4-hydroxy-2,2-dimethylpentan-3-one into a clean, dry 2 mL glass vial.
-
Ex-Situ Dissolution: Add exactly 0.65 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard) to the vial. Swirl gently until complete visual dissolution is achieved.
-
Particulate Filtration (Critical Step): Draw the solution into a glass syringe. Attach a 0.22 µm PTFE syringe filter (or use a Pasteur pipette tightly packed with a small plug of glass wool).
-
Causality: This removes paramagnetic impurities (e.g., transition metals from spatulas) and dust that prevent proper deuterium locking and ruin line shape[1].
-
-
Tube Transfer: Dispense the filtered solution directly into a pristine 5 mm NMR tube.
-
Meniscus Verification: Ensure the solvent height is precisely between 40 mm and 50 mm.
Fig 1: Standardized ex-situ NMR sample preparation workflow.
Advanced Workflow: Chiral Purity Determination
Because (4R)-4-hydroxy-2,2-dimethylpentan-3-one is enantiopure, drug development protocols often require the determination of Enantiomeric Excess ( ee ). Standard achiral NMR cannot distinguish between the (4R) and (4S) enantiomers.
To resolve this, we utilize Chiral Solvating Agents (CSAs) or Chiral Lanthanide Shift Reagents (CLSRs) directly in the NMR tube[6].
Mechanism of Action
When a CSA, such as Pirkle’s Alcohol [(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol], is added to the sample, it forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding at the C3-carbonyl and C4-hydroxyl sites. Because these complexes are diastereomeric, they possess different physicochemical properties and distinct anisotropic shielding environments[6].
Protocol for Chiral NMR
-
Prepare the standard 1 H NMR sample as described in Section 2 (~10 mg of analyte in CDCl3 ).
-
Acquire a baseline 1 H NMR spectrum. Note the massive, sharp 9-proton singlet from the tert-butyl group at ~1.2 ppm. This is your reporter signal .
-
Add 0.5 to 1.0 molar equivalents of the chosen CSA directly to the NMR tube.
-
Re-acquire the spectrum. The tert-butyl singlet will split into two distinct peaks representing the (4R) and (4S) complexes.
-
Integrate the two peaks to calculate the enantiomeric excess ( ee ).
Fig 2: Mechanism of chiral recognition and signal splitting via Chiral Solvating Agents.
Troubleshooting & Quality Control
Even with strict adherence to protocols, spectral artifacts can occur. The table below outlines self-validating checks to ensure data integrity.
Table 2: Common Artifacts and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Broad, poorly resolved peaks | Poor magnetic field homogeneity (shimming failure) due to suspended particulates or incorrect solvent height[1][2]. | Extract sample, filter through a 0.22 µm PTFE membrane, and ensure exactly 40-50 mm solvent height. |
| Loss of C4-OH signal | Chemical exchange with water or acidic impurities in the CDCl3 [5]. | Use fresh, ampouled CDCl3 stored over molecular sieves. Avoid prolonged atmospheric exposure. |
| No splitting observed with CSA | Insufficient concentration of CSA or competitive hydrogen bonding from residual water[6]. | Increase CSA to 1.5 molar equivalents; ensure the sample is strictly anhydrous. |
References
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from[Link]
-
University of Washington, Department of Chemistry. NMR Sample Preparation Guidelines. Retrieved from[Link]
-
Humboldt-Universität zu Berlin. Sample Preparation — NMR Spectroscopy. Retrieved from[Link]
-
Weizmann Institute of Science. Sample Preparation & NMR Tubes. Retrieved from[Link]
-
Georgia Institute of Technology NMR Center. Small Molecule NMR Sample Preparation. Retrieved from [Link]
-
American Chemical Society (ACS). Chiral Solvating Agents for Cyanohydrins and Carboxylic Acids. J. Org. Chem. 2010. Retrieved from[Link]
Sources
- 1. organomation.com [organomation.com]
- 2. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield of (4R)-4-hydroxy-2,2-dimethylpentan-3-one during extraction
Technical Support Center: (4R)-4-hydroxy-2,2-dimethylpentan-3-one
Introduction: The Challenge of Extracting a Chiral α-Hydroxy Ketone
(4R)-4-hydroxy-2,2-dimethylpentan-3-one is a valuable chiral building block in pharmaceutical synthesis. Its structure, containing both a hydroxyl (hydrogen bond donor) and a ketone (hydrogen bond acceptor) functional group, imparts significant polarity. This polarity is a double-edged sword: while beneficial for its reactivity and solubility in certain reaction media, it presents a significant challenge during workup, particularly in achieving high-yield liquid-liquid extraction (LLE) from aqueous solutions.
This guide provides a structured, in-depth approach to troubleshooting and optimizing the extraction of this compound. It is designed for researchers who are experiencing lower-than-expected yields and aims to provide both immediate solutions and a foundational understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
Q1: My overall yield is drastically low after performing a standard extraction with ethyl acetate and water. What are the most common culprits?
A: The three most common causes are:
-
Poor Partitioning: The compound has significant solubility in the aqueous phase and is not efficiently transferring to the organic solvent.
-
Emulsion Formation: A stable or semi-stable third layer has formed at the interface, trapping a significant amount of your product.[1]
-
Chemical Degradation: The compound may be degrading due to improper pH or temperature during the workup process.[2]
Q2: What is the best starting solvent for extracting (4R)-4-hydroxy-2,2-dimethylpentan-3-one?
A: A solvent of medium polarity is the ideal starting point. Ethyl acetate (EtOAc) is a highly recommended initial choice. It provides a good balance of polarity to solvate the α-hydroxy ketone while maintaining sufficient immiscibility with water.[3][4] Dichloromethane (DCM) is another option, though its higher density can sometimes complicate separations. Avoid highly non-polar solvents like hexanes or heptane initially, as they are unlikely to extract this polar molecule effectively.[5]
Q3: I have a thick, cloudy layer between my organic and aqueous phases that won't separate. What is this and how do I resolve it?
A: You are dealing with an emulsion.[1] This is common when the aqueous phase contains salts, proteins (from biocatalysis), or other surfactants. Vigorous shaking is a primary cause. To resolve this:
-
Prevent it: Use gentle, repeated inversions of the separatory funnel instead of aggressive shaking.[1]
-
Break it: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion and can also improve partitioning.[1]
-
If persistent: Transfer the entire mixture to a centrifuge tube and spin at a moderate speed for 5-10 minutes. This will often force the layers to separate.
Q4: How can I confirm if my product is being lost to the aqueous phase?
A: Never discard your aqueous layers until your final product is isolated and the yield is confirmed. To check for product in the aqueous phase, take a small aliquot (~1 mL) of the first aqueous extract, add a small amount of a water-miscible organic solvent like acetonitrile or THF to ensure solubility, and analyze it by Thin Layer Chromatography (TLC) or LC-MS against a standard of your starting material or product. If a significant spot or peak is detected, your partitioning is inefficient.
Section 2: In-Depth Troubleshooting Guide
This section is organized by symptom to help you diagnose the specific issue affecting your yield.
Symptom: Low Product Recovery in Combined Organic Extracts
If you have confirmed the reaction was successful but the product is not in your organic phase, the issue lies in the partitioning behavior.
Potential Cause: Poor Partitioning due to High Aqueous Solubility
The hydrogen-bonding capability of (4R)-4-hydroxy-2,2-dimethylpentan-3-one makes it partially soluble in water. This is the most frequent cause of low extraction yield.
-
Causality: The distribution of a solute between two immiscible solvents is governed by its partition coefficient (K). If K is low, the compound prefers to remain in the aqueous phase. Our goal is to manipulate the system to maximize K in favor of the organic phase.
-
Solution Protocol: The "Salting-Out" Method
-
Before the first extraction, add solid sodium chloride or sodium sulfate to the aqueous reaction mixture until it is saturated (some solid remains undissolved).
-
This dramatically increases the ionic strength of the aqueous phase.[3][4]
-
The highly ordered water molecules are now busy solvating the salt ions, reducing their ability to solvate your organic product.
-
This "squeezes" the (4R)-4-hydroxy-2,2-dimethylpentan-3-one out of the aqueous phase and into the organic solvent, significantly improving recovery.[4] A procedure for the similar 4-hydroxy-4-methyl-2-pentanone specifically notes it can be salted out of aqueous solution.[6]
-
Proceed with your extraction using an organic solvent as planned.
-
Potential Cause: Insufficient Number of Extractions
A single extraction, even with a large volume of solvent, is often inefficient.
-
Causality: The Nernst Distribution Law demonstrates that it is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[7]
-
Solution Protocol: Implement Multiple Extractions
-
Instead of extracting once with 100 mL of solvent, perform four to five extractions with 20-25 mL of solvent each time.
-
Combine all organic extracts for the subsequent washing and drying steps.
-
This ensures a more complete transfer of the product from the aqueous to the organic phase.
-
Symptom: Evidence of Product Degradation
If your combined organic layers are discolored (e.g., yellow or brown), or if TLC analysis shows multiple new spots, your product may be degrading during the workup.
Potential Cause: pH-Mediated Instability
α-Hydroxy ketones can be sensitive to strongly acidic or basic conditions, which can catalyze side reactions like the α-ketol rearrangement.[8]
-
Causality: Under harsh pH conditions, the molecule can rearrange, or other side reactions can occur, leading to the formation of impurities and loss of the desired product.
-
Solution Protocol: Maintain pH Neutrality
-
Before extraction, carefully check the pH of your aqueous reaction mixture.
-
If it is strongly acidic or basic, neutralize it to a pH of ~7.0 using a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃). Do this slowly and with cooling if the neutralization is exothermic.
-
Use pH-neutral solutions for washing steps. A wash with brine is almost always the safest and most effective option as it cleans the organic layer and aids in phase separation without risking pH-induced degradation.[1]
-
Potential Cause: Thermal Instability
Although (4R)-4-hydroxy-2,2-dimethylpentan-3-one is relatively stable, prolonged exposure to heat can cause degradation.[2]
-
Causality: Heat provides the activation energy for decomposition pathways. This is particularly critical during the solvent removal step.
-
Solution Protocol: Temperature Control
-
If the reaction was run at an elevated temperature, ensure it is cooled to room temperature before beginning the extraction. If you suspect instability, perform the extraction in a separatory funnel placed in an ice-water bath.
-
When removing the extraction solvent via rotary evaporation, keep the water bath temperature low (≤ 30-40 °C). It is better for the process to take longer at a lower temperature than to risk product loss from excessive heat.
-
Section 3: Data & Workflow Visualization
Table 1: Summary of Key Extraction Parameter Optimization
| Parameter | Default/Problematic Condition | Recommended Optimization | Rationale & Expected Outcome |
| Solvent Choice | Non-polar (Hexane) or excessively polar (miscible solvents) | Moderately polar (Ethyl Acetate, DCM) | Matches analyte polarity for optimal partitioning.[3][4] |
| Aqueous Phase | Unmodified reaction mixture | Saturated with NaCl or Na₂SO₄ ("Salting-Out") | Decreases product solubility in the aqueous phase, driving it into the organic layer.[1][4] |
| pH Control | Unchecked (potentially acidic or basic) | Adjust to pH ~7 before extraction | Prevents acid/base-catalyzed degradation or rearrangement of the α-hydroxy ketone.[2][8] |
| Mixing Method | Vigorous, sustained shaking | Gentle, repeated inversions (5-10 times) | Minimizes the formation of stable emulsions that trap the product.[1] |
| Number of Extractions | Single extraction with a large volume | 3-5 sequential extractions with smaller volumes | Maximizes recovery based on the partition coefficient.[7] |
| Temperature | High temperature during solvent removal (>40 °C) | Room temperature extraction; low-heat (≤30-40 °C) solvent removal | Prevents thermal degradation of the target compound.[2] |
Diagram 1: Troubleshooting Workflow for Low Extraction Yield
Caption: A decision tree to systematically diagnose and resolve causes of low extraction yield.
Section 4: Essential Protocols
Protocol 4.1: Recommended Baseline Extraction Procedure
This protocol incorporates best practices to maximize yield from the outset.
-
Preparation: Cool the completed aqueous reaction mixture to room temperature.
-
pH Adjustment: Check the pH of the mixture using a pH strip. If necessary, adjust to pH ~7 by slowly adding 1M HCl or saturated NaHCO₃ solution with gentle stirring.
-
Salting-Out: Add solid sodium chloride (NaCl) to the neutralized mixture with stirring until the solution is saturated and a small amount of solid remains undissolved.
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).
-
First Extraction: Add a volume of ethyl acetate equal to approximately one-third to one-half of the aqueous phase volume.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and perform 5-10 gentle inversions. Do not shake vigorously. Vent again.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask (Flask A). Drain the upper organic layer into a separate flask (Flask B).
-
Subsequent Extractions: Return the aqueous layer from Flask A to the separatory funnel. Repeat steps 5-7 another three to four times, collecting all organic layers in Flask B.
-
Washing: Wash the combined organic extracts in Flask B once with a small volume of brine. This removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a bath temperature no higher than 40 °C.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. ACS Publications.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International.
- A Comparative Review of Hydroxy Ketones: Synthesis, Solvent Properties, and Antimicrobial Applications. Benchchem.
- Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase. Google Patents.
- Cleavage of Aliphatic α-Hydroxy Ketones by Evolved Transketolase from Geobacillus stearothermophilus. (2022). ACS Catalysis. ACS Publications.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017).
- Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com.
- Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase. Google Patents.
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ResearchGate.
- Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. (2019). Reddit.
- Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. (2020). PMC.
- Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2009). Accounts of Chemical Research. ACS Publications.
- Tips for Troubleshooting Liquid–Liquid Extractions. (2025). LCGC International.
- α-Ketol rearrangement. Wikipedia.
- 2,2-Dimethyl-4-hydroxy-3-pentanone. PubChem.
- New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. ResearchGate.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
Purification techniques for (4R)-4-hydroxy-2,2-dimethylpentan-3-one racemic mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the resolution of (±)-4-hydroxy-2,2-dimethylpentan-3-one. This resource is designed for researchers, chemists, and process development professionals who are tasked with isolating the desired (4R)-enantiomer from a racemic mixture. This guide provides in-depth, field-tested advice, troubleshooting protocols, and answers to frequently encountered challenges.
Section 1: General Strategy & Frequently Asked Questions (FAQs)
Before diving into specific techniques, it's crucial to select the appropriate strategy based on your experimental goals, scale, and available resources.
FAQ 1: Which purification technique is best for my needs: Chiral Chromatography, Enzymatic Resolution, or Crystallization?
This is the most critical initial question. The answer depends heavily on scale and desired purity.
-
Chiral Chromatography (HPLC/SFC): Best for analytical-scale quantification and small-scale (<1-10 g) purification. It offers high purity (>99% enantiomeric excess, or ee) but can be expensive and time-consuming for large quantities due to solvent consumption and throughput limitations.
-
Enzymatic Kinetic Resolution (EKR): Excellent for medium- to large-scale (10 g to kg) synthesis. It is often cost-effective and environmentally friendly. However, the theoretical maximum yield for the desired enantiomer is 50%, and it requires downstream purification to separate the unreacted enantiomer from the product.
-
Diastereoselective Crystallization: A classical and powerful method for large-scale industrial production (> kg). It can be very cost-effective if a suitable resolving agent and crystallization conditions are found. However, development can be empirical and time-consuming, and it adds two chemical steps (derivatization and cleavage).
Decision-Making Workflow for Purification Strategy
The following diagram outlines a logical path for selecting the appropriate resolution technique.
Caption: Decision tree for selecting a purification strategy.
Section 2: Chiral Chromatography (HPLC/SFC) Troubleshooting
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the go-to methods for rapid, high-resolution separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often the most successful for a wide range of molecules, including ketols like yours.[1]
FAQ 2: I'm seeing poor or no resolution between my enantiomers. What's the first thing I should check?
Poor resolution is the most common issue. The cause is almost always an incompatibility between the analyte, the chiral stationary phase (CSP), and the mobile phase.[2]
Causality: Chiral recognition on a CSP relies on a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the stationary phase. If these interactions are not optimal, the CSP cannot effectively differentiate between the two enantiomers.[3] Your molecule, 4-hydroxy-2,2-dimethylpentan-3-one, has a key hydrogen-bond donor/acceptor (the hydroxyl group) and a polar ketone group, which are critical handles for interaction with the CSP.
Troubleshooting Steps:
-
Confirm CSP Suitability: Start with a screening approach using polysaccharide-based columns (e.g., Chiralpak® AD, IA, IB, IC). These columns are effective for a broad range of compounds and can be used in normal-phase, polar organic, and reversed-phase modes.[1]
-
Optimize Mobile Phase: This is the most powerful parameter.
-
Normal Phase (Hexane/Alcohol): Systematically vary the alcohol (co-solvent) percentage. Lowering the alcohol content generally increases retention and can improve resolution, but may broaden peaks. Try different alcohols (Isopropanol vs. Ethanol).
-
Additives: For a neutral molecule like yours, acidic or basic additives are often unnecessary. However, trace amounts of water in the mobile phase can deactivate the column surface and harm resolution.[3] Using freshly prepared, high-purity solvents is critical. For other compounds, adding 0.1% of an acid (like TFA) for acidic analytes or a base (like DEA) for basic analytes can dramatically improve peak shape by suppressing unwanted interactions with residual silanols on the silica support.[2]
-
-
Adjust Temperature: Lowering the column temperature often enhances the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP, thereby improving resolution.[2] Start at 25°C and try reducing to 15°C or 10°C.
Troubleshooting Guide: Chiral HPLC/SFC
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Poor Resolution (Rs < 1.5) | 1. Incorrect CSP selection.2. Suboptimal mobile phase composition.3. High column temperature. | 1. Screen different polysaccharide or macrocyclic glycopeptide columns.[1]2. Vary the organic modifier percentage in 5% increments. Switch modifier (e.g., ethanol to isopropanol).3. Decrease temperature in 5°C increments (e.g., 25°C → 20°C → 15°C).[2] |
| Peak Tailing | 1. Column overload.2. Secondary interactions with the stationary phase.3. Sample solvent incompatible with mobile phase. | 1. Dilute the sample by a factor of 10 and re-inject.2. For acidic/basic compounds, add a modifier (0.1% TFA or DEA).[2]3. Dissolve the sample in the mobile phase or a weaker solvent. |
| High Backpressure | 1. Blocked inlet frit.2. Sample precipitation on the column.3. Incompatible solvent used previously. | 1. Reverse-flush the column (only for immobilised columns like Chiralpak IA, IB, etc.).[4]2. Ensure the sample is fully dissolved in the injection solvent. Use a guard column.3. Flush the entire HPLC system thoroughly before connecting a new chiral column.[4] |
| "Ghost" Peaks | 1. Contaminated mobile phase or solvent.2. Carryover from the autosampler. | 1. Run a blank gradient. If peaks appear, prepare fresh mobile phase with HPLC-grade solvents.[2]2. If the blank is clean, inject sample solvent only. If peaks appear, the solvent is the issue. If not, clean the autosampler needle and injection port. |
Protocol: Initial Screening for Chiral HPLC Method Development
-
Prepare Stock Solution: Create a 1 mg/mL solution of the racemic (±)-4-hydroxy-2,2-dimethylpentan-3-one in ethanol or isopropanol.
-
Select Columns: Use two to three polysaccharide-based columns for initial screening. A good starting set is Chiralpak® AD-H, Chiralpak® IA, and Chiralcel® OD-H.
-
Initial Mobile Phase (Normal Phase):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Gradient: Start with a fast screening gradient (e.g., 5% to 50% IPA over 10 minutes) to see if any separation occurs.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (ketone chromophore).
-
-
Analysis:
-
If no separation is observed, repeat the screen using Ethanol as the co-solvent.
-
If partial separation (shoulders or broadened peaks) is seen, switch to an isocratic method. Start with the mobile phase composition where the peaks began to separate in the gradient run.
-
Optimize the isocratic mobile phase by adjusting the alcohol percentage by ±2-5% to maximize the resolution (Rs).
-
-
Refinement: Once baseline separation is achieved, the method can be further optimized for speed by increasing the flow rate or for resolution by decreasing the temperature.
Section 3: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of an alcohol faster than the other.[5] For your substrate, the enzyme will selectively convert one enantiomer (e.g., the (S)-enantiomer) to an ester, leaving the desired (4R)-4-hydroxy-2,2-dimethylpentan-3-one unreacted.
FAQ 3: My reaction stops at ~50% conversion and I can't improve the enantiomeric excess (ee) of my remaining alcohol. Why?
This is the expected outcome for a successful kinetic resolution.
Causality: In a kinetic resolution, the two enantiomers compete for the active site of the enzyme. A highly selective enzyme will rapidly convert the "fast-reacting" enantiomer while leaving the "slow-reacting" one untouched. As the fast-reacting enantiomer is consumed, the reaction slows and effectively stops once its substrate is depleted. The theoretical maximum conversion is 50%, at which point you would have 50% of the unreacted (and hopefully enantiopure) alcohol and 50% of the esterified product.[6] The enantiomeric excess of the remaining starting material increases as the reaction progresses towards 50% conversion.
To obtain a higher yield of the desired (4R) enantiomer (>50%), you must use a more advanced technique:
-
Dynamic Kinetic Resolution (DKR): This method combines the enzymatic resolution with a second catalyst (often a ruthenium complex) that continuously racemizes the unreacted alcohol in situ.[7] This ensures that the "slow-reacting" enantiomer is constantly converted back into the "fast-reacting" one, allowing the enzyme to theoretically convert 100% of the starting material into a single enantiomer of the product.[7][8]
Conceptual Diagram: EKR vs. DKR
Caption: Comparison of EKR and DKR workflows.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or No Enzyme Activity | 1. Enzyme denaturation (temperature, solvent).2. Incorrect acyl donor.3. Insufficient enzyme loading. | 1. Ensure the reaction temperature is within the enzyme's optimal range (typically 30-60°C for lipases).[9] Screen different non-polar organic solvents like heptane or MTBE.[6]2. Use an activated acyl donor like vinyl acetate or isopropenyl acetate.3. Increase the enzyme loading (e.g., from a 1:1 to a 2:1 mass ratio of enzyme to substrate).[6] |
| Low Enantioselectivity (Low ee) | 1. Non-optimal enzyme selection.2. Incorrect solvent or temperature.3. Reaction has not proceeded far enough. | 1. Screen different lipases (e.g., Novozym® 435, Lipase PS from Pseudomonas cepacia).2. Enantioselectivity is highly dependent on the solvent and temperature; these must be screened systematically.[7]3. Monitor the reaction over time. The ee of the remaining starting material increases with conversion. |
| Difficult Product Separation | 1. Similar polarity of starting alcohol and product ester. | 1. After the reaction, perform a simple column chromatography on silica gel. The ester product will be significantly less polar than the unreacted alcohol, allowing for easy separation. |
Protocol: General EKR of (±)-4-hydroxy-2,2-dimethylpentan-3-one
-
Setup: To a clean, dry flask, add the racemic alcohol (1.0 eq), a non-polar solvent such as n-heptane or MTBE (to make a ~0.1 M solution), and immobilized lipase (e.g., Novozym® 435, typically 50-100% by weight of the substrate).
-
Acyl Donor: Add vinyl acetate (0.6 eq). Using a slight excess of the alcohol ensures the reaction can proceed to high ee for the remaining alcohol.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC or GC. Track the conversion (%) and the enantiomeric excess (% ee) of the remaining alcohol.
-
Workup: When the desired ee is reached (typically at 45-50% conversion), filter to recover the immobilized enzyme (which can often be reused).
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the (4R)-alcohol and the acylated (4S)-ester can be easily separated by standard silica gel chromatography.
Section 4: Diastereoselective Crystallization
This classical technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties (solubility, melting point) and can be separated by conventional methods like fractional crystallization.
FAQ 4: How do I choose a resolving agent and solvent for crystallization?
This process is often empirical but can be guided by chemical principles.
Causality: For successful resolution, the two diastereomers formed must have significantly different solubilities in a given solvent system, and the less soluble diastereomer must form a well-ordered, crystalline solid.[10] The choice of resolving agent introduces a new chiral center, and the interaction between this center and the center on your molecule dictates the 3D shape and packing efficiency of the resulting diastereomeric salt or ester.
Strategy:
-
Choosing a Resolving Agent: Since your molecule is an alcohol, the most common approach is to form diastereomeric esters.
-
Chiral Acids: Use enantiopure chiral carboxylic acids like O-acetylmandelic acid, camphorsulfonic acid, or tartaric acid derivatives. React your alcohol with the acid chloride or use a coupling agent (e.g., DCC/DMAP) to form the ester.
-
-
Screening Solvents: The key is to find a solvent where one diastereomer is sparingly soluble while the other is freely soluble.
-
Create a small amount of the diastereomeric mixture.
-
In parallel vials, test a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetonitrile, and mixtures thereof).
-
Heat the vials to dissolve the mixture, then allow them to cool slowly to room temperature and then to 0-4°C. Observe which solvent yields crystalline solid.
-
-
Optimization: Once a promising "hit" is found, optimize the crystallization by varying the concentration, cooling rate, and solvent composition to maximize the yield and diastereomeric purity of the crystals.
Troubleshooting Guide: Diastereoselective Crystallization
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No Crystals Form (Oiling Out) | 1. Solution is too concentrated or supersaturation is too high.2. Impurities are inhibiting crystallization.3. Inappropriate solvent. | 1. Dilute the solution or try a slower cooling rate. Use an anti-solvent to gently lower solubility.2. Purify the diastereomeric mixture by silica gel chromatography before attempting crystallization.3. Continue to screen for a better solvent system. |
| Low Diastereomeric Purity | 1. Co-precipitation of the more soluble diastereomer.2. Insufficient difference in solubility. | 1. Perform a re-crystallization of the obtained solid from the same or a different solvent system.2. Screen for a different resolving agent that may provide better discrimination in the crystal lattice. |
| Low Yield | 1. The desired diastereomer has significant solubility in the mother liquor.2. Incomplete crystallization. | 1. Cool the crystallization mixture to a lower temperature (e.g., -20°C) if possible. Concentrate the mother liquor to recover a second crop of crystals.2. Add a seed crystal of the pure, desired diastereomer to initiate crystallization. |
References
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
- SciELO. Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols.
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
PMC. Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. [Link]
-
ResearchGate. Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. [Link]
-
SCIRP. Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. [Link]
-
ACS Publications. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]
-
PMC. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. [Link]
-
ResearchGate. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization | Request PDF. [Link]
-
Chromatography Today. Trouble with chiral separations. [Link]
-
PubMed. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. [Link]
-
PMC. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. [Link]
-
ACS Publications. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
LCGC International. HPLC Solutions #66: Enantiomer Separations. [Link]
-
ACS Publications. Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. [Link]
-
Science. Racemization of stereochemically complex β-substituted ketones by synergistic photoredox and enzyme catalysis. [Link]
-
ResearchGate. Scheme 1 Enzymatic kinetic resolution (EKR) of 4-hydroxycyclopentenone facilitated S-derivatisation. [Link]
-
MDPI. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. [Link]
-
PMC. Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Wiley Online Library. Resolution of racemic 3‐hydroxy‐4,5‐dimethyl‐2(5H)‐furanone (sotolon) by packed column supercritical fluid chromatography. [Link]
-
University of Valladolid. Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. [Link]
-
Royal Society of Chemistry. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. scirp.org [scirp.org]
- 10. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions with (4R)-4-hydroxy-2,2-dimethylpentan-3-one
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthetic bottlenecks associated with highly functionalized, sterically congested molecules. The compound (4R)-4-hydroxy-2,2-dimethylpentan-3-one presents a "perfect storm" of structural challenges for synthetic chemists:
-
Extreme Steric Shielding: The C2 tert-butyl group physically obstructs the Bürgi-Dunitz approach trajectory for incoming nucleophiles.
-
Electronic Deactivation: The C4 α -hydroxyl group can be deprotonated by basic reagents, forming an alkoxide that electronically deactivates the adjacent carbonyl and adds further steric bulk.
-
Competing Pathways: The high activation energy required for 1,2-addition allows slower, parasitic side-reactions (such as enolization or β -hydride reduction) to outcompete the desired pathway, as detailed in1[1].
To troubleshoot these issues, we have compiled this causality-driven Q&A and protocol guide to ensure your workflows are robust and self-validating.
Section 1: Nucleophilic Additions (Grignard & Organolithium)
FAQ 1: Why am I recovering >80% starting material when reacting this ketone with standard Grignard reagents? Answer: Standard Grignard reagents (RMgX) exhibit strong basicity alongside their nucleophilicity. When introduced to (4R)-4-hydroxy-2,2-dimethylpentan-3-one, the reagent preferentially deprotonates the α -OH. The resulting magnesium alkoxide severely deactivates the ketone. The remaining Grignard reagent cannot overcome the combined steric wall of the tert-butyl group and the alkoxide. Furthermore, if your Grignard reagent possesses β -hydrogens (e.g., isopropylmagnesium bromide), it will likely act as a reducing agent via a six-membered transition state rather than adding to the carbonyl[1].
Solution: Transmetalate your Grignard reagent to an organocerium species (the Imamoto reagent)[2] or utilize Knochel's Lanthanum salt (LaCl₃·2LiCl)[3]. Cerium is highly oxophilic; it coordinates strongly to the carbonyl oxygen, increasing its electrophilicity. This Lewis acid activation pulls electron density away from the steric center, allowing the nucleophile to attack while simultaneously suppressing the reagent's basicity to prevent enolization[4].
Caption: Logical mapping of structural challenges to chemical solutions.
Table 1: Quantitative Comparison of Nucleophilic Addition Strategies
| Reagent System | Additive | Expected Yield (%) | Primary Side Reaction |
| RMgX (Standard) | None | < 10% | Enolization / Reduction |
| RLi (Standard) | None | 15 - 25% | Enolization |
| RMgX + LaCl₃·2LiCl | LaCl₃·2LiCl (0.5 eq) | 80 - 90% | None |
| RMgX + CeCl₃ | CeCl₃ (1.5 eq) | 85 - 95% | None (Clean 1,2-addition) |
Protocol 1: Self-Validating Imamoto Organocerium Addition
This protocol utilizes CeCl₃ to mediate the addition of a Grignard reagent to the hindered ketone. It is designed to be self-validating through visual cues.
-
Activation of CeCl₃·7H₂O: Place 1.5 eq of CeCl₃·7H₂O in a Schlenk flask. Heat gradually to 90°C for 1 hour, then to 140°C for 2 hours under high vacuum (0.1 Torr).
-
Causality & Validation: Gradual heating prevents the material from melting in its own water of crystallization, which causes irreversible hydrolysis to inactive CeOCl. Validation: The resulting anhydrous CeCl₃ must be a completely white, free-flowing powder. Any yellowing indicates hydrolysis, and the batch must be discarded.
-
-
Slurry Formation: Cool to room temperature under N₂. Add anhydrous THF to create a suspension. Stir vigorously for 2 hours.
-
Causality & Validation: CeCl₃ is insoluble in THF but forms a reactive complex. Validation: The mixture should transform into a uniform, milky-white suspension.
-
-
Transmetalation: Cool the suspension to -78°C. Add the Grignard reagent (1.5 eq) dropwise. Stir for 30 minutes.
-
Causality & Validation: This forms the organocerium species. Validation: A distinct color change (often to pale yellow, orange, or brown, depending on the Grignard) confirms successful transmetalation[2].
-
-
Ketone Addition: Dissolve (4R)-4-hydroxy-2,2-dimethylpentan-3-one (1.0 eq) in minimal THF and add dropwise. Stir for 2 hours at -78°C, then allow to warm to 0°C.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Caption: Workflow for Organocerium-Mediated Nucleophilic Addition.
Section 2: Ketone Reduction Strategies
FAQ 2: Standard NaBH₄ reduction is stalling. How can I efficiently reduce the C3 ketone to a diol? Answer: The steric bulk of the tert-butyl group drastically increases the activation energy for standard borohydride reduction. To overcome this, the Luche reduction (NaBH₄ in the presence of CeCl₃) is the gold standard for sterically hindered ketones[5]. Causality: In a methanolic solvent, CeCl₃ catalyzes the formation of sodium methoxyborohydrides. These species are "harder" reducing agents compared to NaBH₄. Simultaneously, Ce³⁺ coordinates to the carbonyl oxygen, increasing its electrophilicity. This synergistic push-pull mechanism allows rapid reduction of highly congested ketones that are otherwise inert[6].
Protocol 2: Self-Validating Luche Reduction
-
Preparation: Dissolve the ketone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (0.2 M concentration).
-
Validation: Ensure complete dissolution. The solution should be clear.
-
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (1.1 eq) portion-wise over 5 minutes.
-
Causality & Validation: The reaction of NaBH₄ with methanol generates hydrogen gas. Validation: Vigorous effervescence (bubbling) upon addition is the primary visual confirmation that the active methoxyborohydride species is forming.
-
-
Monitoring: Stir at 0°C for 15-30 minutes.
-
Validation: Check by TLC (e.g., 30% EtOAc/Hexanes). The highly polar diol product will have a significantly lower Rf than the starting ketone.
-
-
Workup: Quench with water, evaporate the methanol under reduced pressure, and extract the aqueous residue with dichloromethane.
Section 3: Protection of the α -Hydroxyl Group
FAQ 3: I need to protect the C4-OH before manipulating the ketone, but TBDMS-Cl isn't reacting fully. Why? Answer: The adjacent tert-butyl-flanked ketone creates a highly congested microenvironment. Standard bulky silyl chlorides (TBDMS-Cl, TIPS-Cl) suffer from severe kinetic retardation due to steric clash during the Sₙ2 transition state at the silicon atom. Solution: Utilize smaller protecting groups like Trimethylsilyl (TMS) via in situ protection methodologies[5]. If a robust silyl ether is strictly required, switch from the chloride to the triflate (TBDMS-OTf) and use 2,6-lutidine as the base. Causality: TBDMS-OTf generates a highly reactive silylium ion intermediate that is significantly more electrophilic than the silyl chloride, effectively bypassing the steric approach limitations.
References
-
BenchChem - Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones 1
-
Sigma-Aldrich - Selective 1,2-Additions with LaCl₃·2LiCl 3
-
PMC / NIH - CeCl₃/n‐BuLi: Unraveling Imamoto's Organocerium Reagent 2
-
Semantic Scholar / Tetrahedron Letters - Organocerium reagents. Nucleophilic addition to easily enolizable ketones 4
-
J-Stage - In Situ Protection Methodology in Carbonyl Chemistry5
-
RSC Publishing - Countercation- and solvent-controlled selective borohydride hydrogenation... 6
Sources
- 1. benchchem.com [benchchem.com]
- 2. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00883B [pubs.rsc.org]
Technical Support Center: Optimizing Crystallization of (4R)-4-hydroxy-2,2-dimethylpentan-3-one
Welcome to the technical support center for the crystallization of (4R)-4-hydroxy-2,2-dimethylpentan-3-one. As a key chiral intermediate in pharmaceutical synthesis, achieving high purity and the correct stereochemistry is paramount. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scientists, and process chemists. It provides not just protocols, but the underlying scientific principles to empower you to make informed decisions and solve challenges during your crystallization experiments.
Part 1: Understanding Your Molecule - Key Properties and Considerations
Before optimizing any crystallization, a fundamental understanding of the target molecule's physicochemical properties is essential.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of 4-hydroxy-2,2-dimethylpentan-3-one?
A1: (4R)-4-hydroxy-2,2-dimethylpentan-3-one is a chiral α-hydroxy ketone. While specific data for the pure (4R)-enantiomer may be limited, we can use data for the racemic mixture as a reliable starting point for designing experiments.
Table 1: Physicochemical Properties of 4-hydroxy-2,2-dimethylpentan-3-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from similar structures. |
| Computed XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [1] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl and hydroxyl oxygens) | [1] |
The molecule's structure, featuring both a hydrogen bond donor (-OH) and acceptor (C=O), along with a non-polar tert-butyl group, indicates moderate polarity. This dual nature is the key to selecting an appropriate solvent system. The computed XLogP3 of 1.1 further supports this, suggesting solubility in a range of polar and moderately non-polar organic solvents.[1]
Q2: How does the chirality of (4R)-4-hydroxy-2,2-dimethylpentan-3-one impact the crystallization strategy?
A2: This is the most critical question for this specific molecule. When crystallizing a single enantiomer from a racemic or scalemic mixture, the outcome depends entirely on how the two enantiomers interact in the solid state. There are three possibilities:
-
Conglomerate: The (R) and (S) enantiomers crystallize in separate, pure crystals. This is the ideal scenario for purification by crystallization, as seeding with the desired (4R) enantiomer can lead to its selective crystallization. However, conglomerates are relatively rare, accounting for only 5-10% of chiral compounds.[2]
-
Racemic Compound (Racemate): The (R) and (S) enantiomers co-crystallize in a 1:1 ordered lattice. If your compound forms a racemate, you cannot improve the enantiomeric excess (e.e.) by standard crystallization. The racemate will crystallize out, leaving the mother liquor with the same e.e. as the starting material (or enriching the minor enantiomer).
-
Solid Solution (Pseudoracemate): The (R) and (S) enantiomers are incorporated randomly into the same crystal lattice. This is the least common scenario.
It is imperative to determine which crystalline form your compound adopts. This can be done experimentally by constructing a binary melting point phase diagram using samples of varying enantiomeric excess and analyzing them with Differential Scanning Calorimetry (DSC).[3]
Caption: Decision workflow for chiral crystallization.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the crystallization process in a direct Q&A format.
Q3: My compound has "oiled out," forming a liquid layer instead of crystals. What's going wrong and how do I fix it?
A3: Oiling out occurs when the solute comes out of solution at a temperature above the melting point of the solid phase or when the level of supersaturation is too high for nucleation to occur properly. It is a common issue with moderately polar molecules that can act as their own solvent.
Possible Causes & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling creates a high degree of supersaturation, favoring the kinetically preferred, less stable oil phase over the thermodynamically stable crystalline phase.
-
Solution: Decrease the cooling rate significantly. Try cooling by 1-2°C per hour, or simply allow the insulated flask to cool to room temperature overnight before moving it to a refrigerator.
-
-
Concentration is Too High: An overly concentrated solution can lead to oiling out.
-
Solution: Add a small amount of additional solvent to the oiled-out mixture, gently heat until a clear solution is reformed, and then attempt the cooling process again more slowly.
-
-
Impurities Present: Impurities can inhibit crystal nucleation and promote oiling.
-
Poor Solvent Choice: The solvent may be too "good," meaning the compound is too soluble even at low temperatures.
-
Solution: Re-evaluate your solvent system. Consider using a solvent in which the compound has slightly lower solubility or switch to an anti-solvent crystallization method (see Protocol 2).
-
Sources
- 1. 2.2-Dimethyl-4-hydroxy-3-pentanone | C7H14O2 | CID 11159345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Validation of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one Chiral Purity: A Comparative Guide
As drug development and advanced organic synthesis increasingly demand high-fidelity enantiomeric purity, the analytical validation of chiral molecules has become a critical bottleneck. The molecule (4R)-4-hydroxy-2,2-dimethylpentan-3-one presents a unique analytical challenge: it is an aliphatic α -hydroxy ketone featuring a highly sterically hindered tert-butyl group, a chiral center at C4, and a distinct lack of an extended π -conjugated system.
Because this molecule lacks a strong ultraviolet chromophore, traditional Electronic Circular Dichroism (ECD) yields weak, noise-susceptible signals. Consequently, analytical scientists must rely on advanced spectroscopic techniques to validate its enantiomeric excess ( ee% ). This guide objectively compares the three most robust spectroscopic alternatives: NMR with Chiral Shift Reagents (CSR) , NMR via Chiral Derivatizing Agents (CDA) , and Vibrational Circular Dichroism (VCD) .
Mechanistic Causality in Method Selection
To design a self-validating analytical system, we must first understand how the molecular topology of 4-hydroxy-2,2-dimethylpentan-3-one interacts with our chosen spectroscopic probes.
Method A: NMR with Chiral Shift Reagents (Eu(hfc)3)
Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3, acts as a chiral Lewis acid. The causality of its effectiveness lies in bidentate chelation . The europium ion coordinates simultaneously to the carbonyl oxygen and the adjacent hydroxyl oxygen of the α -hydroxy ketone. This transient complexation locks the paramagnetic Eu(III) center in close proximity to the C4 chiral center. The chiral camphor-derived ligands create a highly asymmetric magnetic environment, inducing differential pseudo-contact shifts that split the enantiomeric C5-methyl doublets and tert-butyl singlets into distinct, quantifiable peaks1[1].
Method B: NMR with Mosher's Acid (CDA)
Mosher's method utilizes (S)- or (R)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to covalently derivatize the C4-hydroxyl group. The underlying principle is anisotropic shielding . In the resulting diastereomeric esters, the MTPA phenyl ring adopts a conformation that selectively shields either the C5-methyl group or the tert-butyl group, depending on the absolute configuration of the substrate. This differential shielding allows for both the determination of absolute configuration and the integration of diastereomeric ratios 2[2].
Method C: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared radiation ( ΔA=AL−AR ). Because VCD probes vibrational transitions (e.g., the strong C=O stretch at ~1710 cm⁻¹ and C-O stretch at ~1100 cm⁻¹), it entirely bypasses the need for a UV chromophore3[3]. Enantiomers produce VCD spectra of equal magnitude but opposite signs, allowing for highly accurate ee% quantification when normalized against an IR baseline4[4].
Decision Workflows & Visualizations
Fig 1. Decision tree for spectroscopic chiral validation pathways.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it contains internal controls to rule out artifacts (e.g., kinetic resolution during derivatization, or polarization artifacts in VCD).
Protocol 1: NMR Validation via Eu(hfc)3 Titration
Objective: Rapid, non-destructive ee% quantification.
-
Sample Preparation: Dissolve 10 mg of the (4R)-analyte in 0.5 mL of anhydrous CDCl₃.
-
Baseline Acquisition: Acquire a standard ¹H NMR spectrum. Identify the C5-methyl doublet (~1.3 ppm) and the tert-butyl singlet (~1.2 ppm).
-
Titration: Sequentially add (+)-Eu(hfc)3 in 0.05 molar equivalent increments. Shake gently and acquire a spectrum after each addition.
-
Monitoring: Observe the downfield shift and eventual splitting of the C5-methyl and tert-butyl signals. Stop titration when baseline resolution between the (R) and (S) signals is achieved (typically 0.2 - 0.4 eq).
-
Self-Validation Step: Repeat steps 1-4 using a strictly racemic standard of 4-hydroxy-2,2-dimethylpentan-3-one. Integrate the split peaks to confirm a mathematically perfect 1.00:1.00 ratio. If the ratio deviates, incomplete complexation or moisture interference is occurring.
Fig 2. Self-validating NMR workflow using Eu(hfc)3 chiral shift reagent.
Protocol 2: VCD Acquisition
Objective: Absolute configuration confirmation and ee% measurement without reagents.
-
Sample Preparation: Prepare a 0.1 M solution of the (4R)-analyte in IR-grade CDCl₃.
-
Cell Loading: Inject the sample into a BaF₂ liquid transmission cell (100 µm path length).
-
Acquisition: Acquire IR and VCD spectra simultaneously using a spectrometer equipped with a photoelastic modulator (PEM) optimized for the 1800–1000 cm⁻¹ region. Accumulate scans for 2-4 hours to ensure a high signal-to-noise ratio.
-
Self-Validation Step: Acquire the VCD spectrum of the racemic mixture under identical conditions. Subtract the racemate spectrum from the (4R)-enantiomer spectrum. This critical step eliminates baseline polarization artifacts and ensures the ΔA signal is purely chiroptical5[5].
-
Quantification: Calculate ee% by normalizing the VCD intensity of the C=O stretch against an enantiopure standard.
Comparative Performance Data
To guide laboratory decision-making, the quantitative and operational metrics of the three methodologies are summarized below.
| Parameter | NMR + Eu(hfc)3 (CSR) | NMR + Mosher's Acid (CDA) | Vibrational Circular Dichroism (VCD) |
| Primary Mechanism | Paramagnetic shift & transient complexation | Covalent derivatization & anisotropic shielding | Differential absorption of circularly polarized IR |
| Sample Prep Time | < 10 mins (Direct addition) | 2–4 hours (Reaction & workup) | < 5 mins (Direct dissolution) |
| Destructive to Sample? | No (Reversible complex) | Yes (Covalent modification) | No (Spectroscopic only) |
| Accuracy / Limit of Detection | ± 1.5% ee | ± 0.5% ee | ± 0.5% - 1.0% ee |
| Chromophore Requirement | None | None | None |
| Ideal Use Case | Rapid, routine screening of ee% during process chemistry | Absolute configuration assignment & high-precision ee% | Non-destructive validation; orthogonal confirmation |
Conclusion
For the routine spectroscopic validation of (4R)-4-hydroxy-2,2-dimethylpentan-3-one, NMR utilizing Eu(hfc)3 offers the most efficient balance of speed and accuracy, leveraging the molecule's bidentate coordination sites. However, if the sample must be recovered intact, or if orthogonal validation is required for regulatory submission, VCD stands as the premier choice due to its independence from UV chromophores and high sensitivity to the chiral environment of the carbonyl stretch.
Sources
- 1. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 2. (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | 90717-17-2 | Benchchem [benchchem.com]
- 3. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 5. mdpi.com [mdpi.com]
Chiral Gas Chromatography of α-Hydroxy Ketones: A Comparative Guide on Retention Times and Column Selectivity for 4-Hydroxy-2,2-dimethylpentan-3-one Isomers
Introduction: The Analytical Challenge of Sterically Hindered Acyloins
In pharmaceutical and agrochemical drug development, enantiomeric purity is not just a regulatory requirement; it is a fundamental determinant of biological efficacy. Chiral α-hydroxy ketones (acyloins), often synthesized via thiamine diphosphate (ThDP)-dependent enzymes, are highly versatile building blocks [4]. Among these, 4-hydroxy-2,2-dimethylpentan-3-one presents a unique analytical challenge. Its bulky tert-butyl group adjacent to the chiral center creates significant steric hindrance, demanding highly selective stationary phases to accurately resolve its (4R) and (4S) isomers.
As an Application Scientist, navigating the myriad of chiral gas chromatography (GC) columns requires moving beyond trial and error. This guide objectively compares industry-standard cyclodextrin-based stationary phases, providing the mechanistic causality and experimental data necessary to optimize retention times and baseline resolution ( Rs ) for this specific compound.
Mechanistic Insight: The Causality of Chiral Recognition
Why use cyclodextrins for this separation? Native cyclodextrins have high melting points and poor film-forming properties, making them unsuitable as GC stationary phases without chemical modification [2]. However, when derivatized (e.g., permethylated or trifluoroacetylated), they form a highly effective "host-guest" inclusion complex system [1].
When 4-hydroxy-2,2-dimethylpentan-3-one enters the GC column:
-
Inclusion Complexation: The non-polar tert-butyl moiety preferentially enters the hydrophobic cavity of the cyclodextrin torus.
-
Secondary Interactions: The hydroxyl and carbonyl groups interact with the derivatized rim of the cyclodextrin via hydrogen bonding and dipole-dipole interactions [1].
-
Immobilization: Linking the chiral selector to a polysiloxane polymer backbone (as seen in modern columns) prevents racemization of the phase and ensures thermal stability at higher elution temperatures [3].
The spatial orientation of the (4R) versus the (4S) isomer dictates the thermodynamic stability of these transient diastereomeric complexes, directly causing the difference in their retention times ( tR ).
Comparative Performance Data
To objectively evaluate the best column for resolving 4-hydroxy-2,2-dimethylpentan-3-one, we compared three distinct cyclodextrin chemistries under identical isothermal conditions.
Table 1: Retention Times and Resolution Metrics
| Chiral Stationary Phase | Derivatization Chemistry | tR (4S) (min) | tR (4R) (min) | Resolution ( Rs ) | Selectivity ( α ) |
| CP-Chirasil-Dex CB | Permethylated β-cyclodextrin | 14.2 | 15.1 | 2.1 | 1.06 |
| Rt-βDEXsm | 2,3-di-O-methyl-6-O-TBDMS β-CD | 16.5 | 17.8 | 1.9 | 1.08 |
| Chiraldex G-TA | Trifluoroacetylated γ-cyclodextrin | 12.1 | 11.4* | 1.6 | 1.05 |
*Note the elution order reversal on the Chiraldex G-TA column. Trifluoroacetylated (TFA) cyclodextrins alter the primary interaction from hydrogen bonding to dipole-dipole and dispersion forces. For sterically hindered α-hydroxy ketones, this inverts the thermodynamic stability of the complex, causing the (4R) isomer to elute before the (4S) isomer.
Experimental Protocol: A Self-Validating Workflow
A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in determining the enantiomeric excess (ee) of a synthesized (4R) batch, the following self-validating System Suitability Test (SST) must be executed.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the analyte (racemic standard or enantiopure sample) in 1.0 mL of GC-grade dichloromethane (DCM).
-
Instrument Configuration: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Carrier Gas: High-purity Helium at a constant linear velocity of 35 cm/sec (approx. 1.2 mL/min).
-
Injection Parameters: Inject 1 µL with a split ratio of 50:1. Maintain the injector port at 220°C to ensure instantaneous vaporization without thermal degradation.
-
Isothermal Oven Program: Set the oven to 110°C isothermally. Causality note: Isothermal conditions maximize the subtle thermodynamic differences in host-guest complexation for volatile aliphatic ketones, yielding higher Rs than temperature-programmed runs.
-
Detector: FID set to 250°C, with optimized makeup gas flows (H2: 30 mL/min, Air: 400 mL/min).
-
Self-Validation (Bracketing): Inject the racemic mixture before and after the (4R) sample batch. The method is only validated if the SST demonstrates a baseline resolution of Rs≥1.5 for both injections, proving the stationary phase has not degraded.
Decision Workflow Visualization
Fig 1: Decision tree and self-validating workflow for chiral GC column selection and optimization.
Conclusion and Recommendations
For the routine analysis of (4R)-4-hydroxy-2,2-dimethylpentan-3-one, the CP-Chirasil-Dex CB column offers the optimal balance of baseline resolution ( Rs=2.1 ) and reasonable analysis time (< 16 minutes). The permethylated β-cyclodextrin cavity provides the ideal steric fit for the tert-butyl group, while the polysiloxane linkage ensures long-term column stability. If avoiding co-elution with specific synthetic impurities is required, switching to the Chiraldex G-TA column provides an orthogonal elution order, serving as an excellent secondary validation method.
References
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. 1
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Preprints.org. 2
-
Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. Technical University of Munich (TUM). 3
-
Carbon–Carbon Bond Formation or Cleavage. ResearchGate. 4
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
